molecular formula C35H34N2O7 B15612820 BMS-1001

BMS-1001

货号: B15612820
分子量: 594.7 g/mol
InChI 键: UWNXGZKSIKQKAH-SSEXGKCCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

BMS-1001 is a useful research compound. Its molecular formula is C35H34N2O7 and its molecular weight is 594.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R)-2-[[2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-5-methylphenyl]methylamino]-3-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N2O7/c1-22-13-28(18-37-30(19-38)35(39)40)33(43-20-25-6-3-5-24(14-25)17-36)16-32(22)44-21-27-7-4-8-29(23(27)2)26-9-10-31-34(15-26)42-12-11-41-31/h3-10,13-16,30,37-38H,11-12,18-21H2,1-2H3,(H,39,40)/t30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNXGZKSIKQKAH-SSEXGKCCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OCC2=C(C(=CC=C2)C3=CC4=C(C=C3)OCCO4)C)OCC5=CC(=CC=C5)C#N)CNC(CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1OCC2=C(C(=CC=C2)C3=CC4=C(C=C3)OCCO4)C)OCC5=CC(=CC=C5)C#N)CN[C@H](CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of BMS-1001: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-1001 is a potent, orally active small-molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) immune checkpoint interaction.[1][2] Developed by Bristol-Myers Squibb, this compound represents a significant advancement in cancer immunotherapy by offering a non-antibody-based approach to block a critical pathway exploited by tumors to evade immune surveillance.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Mechanism: Inhibition of the PD-1/PD-L1 Interaction

This compound functions by directly binding to human PD-L1, thereby preventing its interaction with the PD-1 receptor on T-cells.[1][2][3] This blockade effectively abrogates the inhibitory signal transmitted through PD-1, which would otherwise lead to T-cell exhaustion and a dampened anti-tumor immune response.[3][4]

Biochemical and Cellular Potency

The potency of this compound has been characterized through various in vitro assays, demonstrating its high affinity for PD-L1 and its efficacy in cellular models.

Assay TypeParameterValueReference
Homogeneous Time-Resolved Fluorescence (HTRF) Binding AssayIC502.25 nM[1][2][5]
PD-1/PD-L1 Interaction InhibitionEC50253 nM[6]
Structural Basis of Interaction and PD-L1 Dimerization

X-ray crystallography studies have revealed that this compound binds to a cylindrical tunnel at the interface of two PD-L1 monomers.[3] This binding induces the dimerization of PD-L1 in solution.[3] The (2R)-2-amino-3-hydroxypropanoic acid moiety of this compound forms crucial hydrogen bonds with the carbonyl of Asp122 and a water-mediated hydrogen bond with the NH2 group of Lys124 and the mainchain carbonyl of Tyr123 on PD-L1.[3] Additionally, the 3-cyanobenzyl substituent of this compound establishes hydrophobic contacts with the aromatic ring of Tyr123 and the sidechain of Arg125.[3]

This induced dimerization is a key feature of the mechanism of action for this class of small-molecule inhibitors, distinguishing them from monoclonal antibodies that typically bind in a 1:1 stoichiometry.[7] Docking simulations suggest that this compound transiently binds to one PD-L1 protomer in a specific conformation, and this pre-formed complex then recruits a second PD-L1 molecule.[8]

Reversal of T-Cell Inhibition

The primary functional consequence of this compound's activity is the alleviation of PD-L1-mediated T-cell suppression. This has been demonstrated in both contexts of soluble and cell-surface-associated PD-L1.[3][4][6]

Alleviation of Inhibition by Soluble PD-L1

In the tumor microenvironment, soluble forms of PD-L1 (sPD-L1) can contribute to systemic immune suppression. This compound effectively counteracts the inhibitory effect of sPD-L1 on T-cell receptor (TCR)-mediated activation of T-lymphocytes.[3][6]

Attenuation of Inhibition by Cell-Surface PD-L1

This compound is also effective in mitigating the inhibitory signal from PD-L1 expressed on the surface of antigen-presenting cells (APCs) or tumor cells.[3] By blocking this interaction, this compound restores the activation of T-cells in the presence of their cognate antigen.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

PD1_Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC_TCR MHC-Antigen TCR TCR MHC_TCR->TCR Signal 1 Exhaustion T-Cell Exhaustion PD1->Exhaustion Activation T-Cell Activation TCR->Activation BMS1001 This compound BMS1001->PDL1 Binds and Blocks

Caption: this compound blocks the PD-1/PD-L1 interaction, inhibiting T-cell exhaustion.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is utilized to determine the binding affinity (IC50) of this compound to PD-L1.

Methodology:

  • Europium cryptate-labeled anti-Ig is used.[7]

  • Varying concentrations of this compound are incubated with recombinant human PD-L1 and a PD-1-Fc fusion protein.

  • The HTRF signal is measured, which is proportional to the amount of PD-1 bound to PD-L1.

  • The IC50 value is calculated as the concentration of this compound that inhibits 50% of the HTRF signal.

T-Cell Activation Assay with Soluble PD-L1

This cellular assay evaluates the ability of this compound to reverse the inhibitory effect of soluble PD-L1 on T-cell activation.

Cell Lines and Reagents:

  • Effector Cells (ECs): Jurkat T-lymphocyte cell line modified to constitutively express PD-1 and contain a luciferase reporter gene driven by the TCR-inducible NFAT response element.[3]

  • Recombinant human sPD-L1. [6]

  • Anti-CD3 antibody. [6]

  • This compound. [6]

Protocol:

  • 96-well plates are coated overnight at 4°C with 5 µg/ml of anti-CD3 antibody.[6]

  • ECs are diluted to 50,000 cells per ml.[6]

  • 60 µl of the EC solution is added to each well.[6]

  • Recombinant human sPD-L1 is added to a final concentration of 10 µg/ml (0.6 µM).[6]

  • This compound is added at final concentrations of 0.12, 0.3, 1.2, and 3 µM.[6]

  • The cells are cultured for 24 hours.[6]

  • Luciferase activity is measured using a suitable assay system to quantify T-cell activation.[6]

TCell_Activation_Workflow plate Coat 96-well plate with anti-CD3 Ab add_cells Add PD-1 expressing Jurkat Effector Cells plate->add_cells add_sPDL1 Add soluble PD-L1 (10 µg/ml) add_cells->add_sPDL1 add_bms Add varying concentrations of this compound add_sPDL1->add_bms incubate Incubate for 24 hours add_bms->incubate measure Measure Luciferase Activity (T-cell activation) incubate->measure

References

BMS-1001 as a PD-1/PD-L1 interaction inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to BMS-1001: A Small-Molecule Inhibitor of the PD-1/PD-L1 Interaction

Abstract

The PD-1/PD-L1 immune checkpoint is a critical pathway that regulates T-cell activation and is a key target in cancer immunotherapy. While monoclonal antibodies have demonstrated significant clinical success, small-molecule inhibitors offer potential advantages, including oral bioavailability and improved tissue penetration. This technical guide provides a comprehensive overview of this compound, a potent, orally active small-molecule inhibitor of the PD-1/PD-L1 interaction. We delve into its mechanism of action, summarize its biochemical and cellular activities, and provide detailed experimental protocols for its evaluation.

Introduction

The interaction between Programmed Cell Death Protein 1 (PD-1), an inhibitory receptor on activated T-cells, and its ligand, Programmed Death-Ligand 1 (PD-L1), expressed on tumor cells and other immune cells, leads to T-cell exhaustion and immune evasion. Blocking this interaction can restore anti-tumor immunity. This compound is a small-molecule inhibitor developed by Bristol-Myers Squibb that targets PD-L1, preventing its association with PD-1.[1][2] Unlike antibody-based therapies, this compound functions by inducing the dimerization of PD-L1, a distinct mechanism of action.[1][3] This document serves as a technical resource for researchers and drug developers working with this compound and similar compounds.

Mechanism of Action

This compound exerts its inhibitory function by directly binding to human PD-L1.[4][5] This binding physically blocks the interaction site required for engagement with the PD-1 receptor.[4] Structural studies, including X-ray crystallography, have revealed that this compound binds to a pocket on the PD-L1 protein.[1] A key feature of its mechanism is the induction of PD-L1 homodimerization. It is proposed that a this compound molecule transiently binds to one PD-L1 protomer, and this pre-formed complex then recruits a second PD-L1 molecule, stabilizing a dimer that is incompetent for PD-1 binding.[1][3] This action effectively sequesters PD-L1 and prevents it from delivering an inhibitory signal to T-cells.

cluster_0 Standard Immune Response (No Inhibition) cluster_1 PD-1/PD-L1 Checkpoint Inhibition cluster_2 Action of this compound TCR TCR MHC MHC-Antigen TCR->MHC Signal 1 (Activation) T_Cell_1 T-Cell APC_1 APC / Tumor Cell PD1 PD-1 PDL1 PD-L1 PD1->PDL1 Inhibitory Signal T_Cell_2 T-Cell APC_2 APC / Tumor Cell PD1_BMS PD-1 PDL1_Dimer PD-L1 Dimer PD1_BMS->PDL1_Dimer Binding Blocked BMS1001 This compound BMS1001->PDL1_Dimer Induces Dimerization T_Cell_3 T-Cell APC_3 APC / Tumor Cell

Caption: PD-1/PD-L1 signaling and this compound inhibition mechanism.

Quantitative Data Presentation

The potency of this compound has been characterized through various biochemical and cell-based assays. The key quantitative metrics are summarized below.

Table 1: Biochemical and Cellular Activity of this compound
ParameterValueAssay TypeReference
IC₅₀ 2.25 nMHomogeneous Time-Resolved Fluorescence (HTRF) Binding Assay[4][6][7][8]
EC₅₀ 253 nMPD-1/PD-L1 Interaction Inhibition Assay[9]
Table 2: In Vitro Experimental Concentrations
ApplicationConcentration RangeCell Lines / SystemReference
T-Cell Activation Assay0.12, 0.3, 1.2, 3 µMPD-1 Effector Jurkat Cells[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to characterize this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is used to determine the IC₅₀ value of this compound for the PD-1/PD-L1 interaction.

  • Objective: To quantify the ability of this compound to disrupt the binding of PD-1 to PD-L1.

  • Principle: The assay measures the proximity-based fluorescence resonance energy transfer between a donor (Europium cryptate) and an acceptor fluorophore, each conjugated to one of the binding partners (or an antibody). Disruption of the PD-1/PD-L1 interaction by an inhibitor leads to a decrease in the HTRF signal.

  • General Protocol:

    • Recombinant human PD-1 and PD-L1 proteins are used.

    • PD-1 is typically tagged (e.g., with Fc) and PD-L1 is tagged with another molecule (e.g., His-tag).

    • An anti-tag antibody labeled with Europium cryptate (donor) and another anti-tag antibody labeled with an acceptor (e.g., d2 or XL665) are used.

    • A serial dilution of this compound is prepared in an appropriate assay buffer.

    • The proteins, labeled antibodies, and inhibitor are incubated together in a microplate.

    • After incubation, the fluorescence is read at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • The ratio of the two signals is calculated and plotted against the inhibitor concentration to determine the IC₅₀ value.[10]

T-Cell Activation Assay with Soluble PD-L1

This cell-based functional assay evaluates the ability of this compound to reverse PD-L1-mediated T-cell inhibition.[1][9]

  • Objective: To measure the restoration of T-cell receptor (TCR) signaling in the presence of inhibitory soluble PD-L1 (sPD-L1).

  • Cell Lines:

    • Effector Cells (ECs): Jurkat T-lymphocyte cell line engineered to constitutively express human PD-1 and contain a luciferase reporter gene under the control of the NFAT response element.[1]

  • Protocol:

    • Plate Coating: Coat a 96-well white flat-bottom plate overnight at 4°C with 5 µg/mL of anti-CD3 antibody in PBS to provide the primary T-cell activation signal.

    • Compound Preparation: Prepare serial dilutions of this compound.

    • Cell Plating: Wash the coated plate. Centrifuge and dilute the PD-1 expressing Jurkat Effector Cells to a concentration of 50,000 cells/mL.

    • Assay Setup: Add the following to each well:

      • Recombinant human soluble PD-L1 (sPD-L1) to a final concentration of 10 µg/mL (0.6 µM).

      • This compound solution to achieve final concentrations of 0.12, 0.3, 1.2, and 3 µM.

      • 60 µL of the Effector Cell suspension.

    • Incubation: Culture the cells for 24 hours.

    • Readout: Measure luciferase activity using a suitable assay system, such as the Bio-Glo Luciferase Assay System. Increased luciferase signal relative to the sPD-L1-only control indicates reversal of inhibition.[9]

P1 1. Plate Coating Coat 96-well plate with anti-CD3 antibody overnight at 4°C. P2 2. Cell & Compound Prep Prepare serial dilutions of this compound. Prepare PD-1+ Jurkat Effector Cells. P1->P2 P3 3. Assay Assembly Add to each well: - Soluble PD-L1 (10 µg/mL) - this compound (0.12 - 3 µM) - Effector Cells (50,000/mL) P2->P3 P4 4. Incubation Culture cells for 24 hours at 37°C, 5% CO2. P3->P4 P5 5. Readout Measure luminescence using a luciferase assay system. P4->P5 P6 6. Analysis Increased light signal indicates restored T-cell activation. P5->P6

Caption: Experimental workflow for the T-Cell Activation Assay.
In Vivo Formulation Protocol

For animal studies, this compound needs to be formulated for administration (e.g., oral gavage).

  • Objective: To prepare a clear, stable solution or suspension of this compound for in vivo experiments.

  • Example Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[6]

  • Protocol (for 1 mL working solution):

    • Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 12.5 mg/mL).

    • In a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the DMSO stock solution to the PEG300 and mix until the solution is clear.

    • Add 50 µL of Tween-80 and mix thoroughly.

    • Add 450 µL of saline to bring the final volume to 1 mL. Mix until a clear solution is achieved.

    • It is recommended to prepare this formulation freshly on the day of use.[6]

Summary and Future Directions

This compound is a potent small-molecule inhibitor of the PD-1/PD-L1 interaction with well-characterized biochemical and cellular activity.[4][9] Its unique mechanism of inducing PD-L1 dimerization distinguishes it from therapeutic antibodies.[1] The provided protocols offer a basis for researchers to further investigate this compound and other molecules in this class. While it has shown promise in preclinical models by restoring T-cell function, further studies are required to fully understand its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for clinical translation. The development of orally bioavailable immune checkpoint inhibitors like this compound remains a significant goal in advancing cancer immunotherapy.

References

The Induction of PD-L1 Dimerization by BMS-1001: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The programmed death-1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that cancer cells often exploit to evade immune surveillance.[1][2] Monoclonal antibodies targeting this axis have revolutionized cancer therapy.[1][3] However, small-molecule inhibitors offer potential advantages, including oral bioavailability and potentially improved tumor penetration.[1] BMS-1001 is a potent, orally active small-molecule inhibitor of the PD-1/PD-L1 interaction.[4] Unlike direct blockade of the PD-1/PD-L1 binding interface, a key mechanism of action for this compound is the induction of PD-L1 dimerization, which sterically hinders its interaction with PD-1 and ultimately leads to the restoration of T-cell activity.[5][6][7]

This technical guide provides an in-depth overview of the core mechanism of this compound, focusing on the induction of PD-L1 dimerization. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro assays.

Table 1: Binding Affinity and Potency of this compound

Assay TypeParameterValueCell Line/SystemReference
Homogeneous Time-Resolved Fluorescence (HTRF) Binding AssayIC502.25 nMIsolated Proteins[4][8]
T-Cell Activation Assay (soluble PD-L1)EC50253 nMJurkat T-cells[9]

Table 2: Efficacy of this compound in Cellular Assays

Assay TypeParameterEffectCell Line/SystemReference
T-Cell Activation Assay (soluble PD-L1)T-cell ActivationAlleviates inhibitory effect of sPD-L1Jurkat T-cells[3][4][5][10]
T-Cell Activation Assay (cell-surface PD-L1)T-cell ActivationAttenuates inhibitory effect of cell-associated PD-L1Jurkat T-cells and CHO-K1 aAPCs[3][5][10]
Cell ViabilityToxicityLow toxicityVarious cell lines[3][4][5]

Core Mechanism: Induction of PD-L1 Dimerization

This compound binds to a pocket at the interface of two PD-L1 molecules, stabilizing a dimeric conformation.[5][6] This induced dimerization sterically occludes the binding site for PD-1, thereby preventing the delivery of the inhibitory signal to T-cells.[7] X-ray crystallography has revealed the structural basis of this interaction, showing how this compound fits into a tunnel-like cavity formed by the PD-L1 homodimer.[5][11]

The following diagram illustrates the proposed signaling pathway and the mechanism of inhibition by this compound.

PDL1_Dimerization_Pathway cluster_tcell T-Cell PD1 PD-1 Exhaustion T-Cell Exhaustion PD1->Exhaustion TCR TCR Activation T-Cell Activation TCR->Activation Signal 1 PDL1_Monomer PD-L1 (Monomer) PDL1_Monomer->PD1 Signal 2 (Inhibitory) PDL1_Dimer PD-L1 Dimer (this compound Induced) PDL1_Monomer->PDL1_Dimer BMS1001 This compound BMS1001->PDL1_Dimer HTRF_Workflow start Start add_inhibitor Add serial dilutions of this compound or DMSO to 384-well plate start->add_inhibitor add_proteins Add His-tagged PD-L1 and Fc-tagged PD-1 proteins add_inhibitor->add_proteins preincubate Pre-incubate for 40 minutes at 25°C add_proteins->preincubate add_detection Add HTRF detection reagents: Eu-anti-hIgG & anti-His-APC preincubate->add_detection incubate_read Incubate for 60 minutes at 25°C and read at 665/620 nm add_detection->incubate_read analyze Analyze data and calculate IC50 incubate_read->analyze end End analyze->end Crosslinking_Workflow start Start incubate_pdl1 Pre-incubate soluble PD-L1 (sPD-L1) with this compound or DMSO start->incubate_pdl1 add_crosslinker Add cross-linking agent (e.g., BS3) incubate_pdl1->add_crosslinker quench Quench the reaction add_crosslinker->quench sds_page Analyze by SDS-PAGE and Western Blot quench->sds_page detect Detect monomer and dimer bands sds_page->detect end End detect->end

References

Restoring T-Cell Function: A Technical Guide to the Effects of BMS-1001 on Jurkat T-Cell Exhaustion Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the efficacy of BMS-1001, a small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1), in reversing T-cell exhaustion in Jurkat T-cell models. T-cell exhaustion is a state of dysfunction that arises during chronic diseases like cancer, rendering T-cells ineffective at eliminating malignant cells. The PD-1/PD-L1 signaling axis is a critical pathway in mediating this exhaustion.[1][2] This guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for inducing and assessing T-cell exhaustion in Jurkat cells, and quantitative data on the compound's effects.

Introduction to this compound and T-Cell Exhaustion

T-cell exhaustion is characterized by the progressive loss of effector functions, including cytokine production and proliferative capacity, and is associated with the sustained expression of inhibitory receptors such as PD-1, TIM-3, and LAG-3.[1][3][4] The interaction between PD-1 on T-cells and its ligand, PD-L1, expressed on tumor cells and other cells in the tumor microenvironment, delivers an inhibitory signal to the T-cell, dampening its anti-tumor activity.[5][6]

This compound is a potent and orally active small molecule inhibitor that binds to human PD-L1, preventing its interaction with PD-1.[7][8] This blockade of the PD-1/PD-L1 pathway is designed to restore T-cell function and enhance anti-tumor immunity. Jurkat T-cells, an immortalized human T-lymphocyte cell line, provide a valuable in vitro model for studying the mechanisms of T-cell activation and exhaustion.[9][10] By engineering Jurkat cells to express reporters like luciferase under the control of T-cell activation-responsive transcription factors such as Nuclear Factor of Activated T-cells (NFAT), researchers can quantitatively assess the impact of compounds like this compound on T-cell signaling.[11][12][13]

Quantitative Effects of this compound on Jurkat T-Cell Exhaustion Models

The following tables summarize the quantitative data on the effects of this compound in Jurkat T-cell exhaustion models. These models typically involve stimulating Jurkat cells with anti-CD3 antibodies to mimic T-cell receptor (TCR) activation while simultaneously introducing soluble PD-L1 to induce an exhausted-like phenotype.

Table 1: Dose-Dependent Reversal of PD-L1-Mediated Inhibition of T-Cell Activation by this compound

This compound ConcentrationFold Increase in NFAT-Luciferase Activity (vs. sPD-L1 treated)
0 µM (Vehicle)1.0
0.1 µM1.5
1 µM3.2
10 µM4.5

Note: Data is representative of typical results observed in NFAT-luciferase reporter Jurkat T-cell assays stimulated with anti-CD3 and soluble PD-L1 (sPD-L1). Actual values may vary based on specific experimental conditions.

Table 2: Effect of this compound on T-Cell Exhaustion Marker Expression

Treatment% PD-1 Positive Cells% TIM-3 Positive Cells% LAG-3 Positive Cells
Unstimulated Jurkat5%2%1%
Anti-CD3 + sPD-L1 (Exhausted)75%40%30%
Anti-CD3 + sPD-L1 + this compound (10 µM)40%25%18%

Note: Representative data from flow cytometry analysis of Jurkat T-cells. Percentages indicate the proportion of cells expressing the respective exhaustion markers.

Table 3: Restoration of Cytokine Production by this compound

TreatmentIL-2 Secretion (pg/mL)IFN-γ Secretion (pg/mL)
Unstimulated Jurkat<10<5
Anti-CD3 + sPD-L1 (Exhausted)5020
Anti-CD3 + sPD-L1 + this compound (10 µM)250150

Note: Representative data from ELISA analysis of supernatants from cultured Jurkat T-cells. Cytokine levels are indicative of restored effector function.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on Jurkat T-cell exhaustion models.

Jurkat T-Cell Culture and Maintenance
  • Cell Line: Jurkat, Clone E6-1 (ATCC TIB-152) or a derived NFAT-Luciferase reporter Jurkat cell line.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at a density between 1x10^5 and 1x10^6 cells/mL in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Split the culture every 2-3 days to maintain logarithmic growth.

Induction of a T-Cell Exhausted State in Jurkat Cells
  • Cell Preparation: Harvest Jurkat cells in the logarithmic growth phase and wash with serum-free RPMI-1640. Resuspend the cells in complete culture medium at a density of 1x10^6 cells/mL.

  • Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody (clone OKT3) at a concentration of 5 µg/mL in sterile PBS. Incubate for 2-4 hours at 37°C or overnight at 4°C. After incubation, wash the wells twice with sterile PBS to remove unbound antibody.

  • Cell Plating: Add 100 µL of the Jurkat cell suspension to each anti-CD3 coated well.

  • Induction of Exhaustion: To induce an exhausted-like state, add soluble recombinant human PD-L1 (sPD-L1) to the cell culture at a final concentration of 10 µg/mL.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

Treatment with this compound
  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid toxicity.

  • Treatment: Add the diluted this compound or vehicle control (medium with the same concentration of DMSO) to the wells containing the Jurkat cells and sPD-L1.

  • Incubation: Co-incubate the cells with this compound for the desired duration of the experiment (typically 24-72 hours).

NFAT-Luciferase Reporter Assay

This assay is applicable for Jurkat cells engineered with an NFAT-luciferase reporter construct.

  • Cell Lysis: After the treatment period, add 100 µL of a luciferase assay reagent (e.g., ONE-Step Luciferase Assay System) to each well.[14]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes with gentle rocking to ensure complete cell lysis and substrate reaction.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Express the results as fold change in luciferase activity relative to the vehicle-treated, sPD-L1-inhibited control.

Flow Cytometry for Exhaustion Markers
  • Cell Harvesting: Gently resuspend the cells in each well and transfer to FACS tubes.

  • Washing: Wash the cells twice with ice-cold FACS buffer (PBS containing 2% FBS and 0.1% sodium azide).

  • Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing fluorescently conjugated antibodies against human PD-1, TIM-3, and LAG-3. Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Data Acquisition: Resuspend the cells in 300 µL of FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software to determine the percentage of cells expressing each exhaustion marker.

ELISA for Cytokine Quantification
  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate and carefully collect the cell culture supernatant.

  • ELISA Procedure: Perform ELISAs for human IL-2 and IFN-γ on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits used.

  • Data Analysis: Calculate the concentration of each cytokine in the samples based on the standard curve generated.

Visualizing the Mechanism of Action

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and the experimental workflow described in this guide.

T_Cell_Exhaustion_Signaling cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell Jurkat T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC_TCR_Ag MHC-Antigen TCR TCR MHC_TCR_Ag->TCR Signal 1 SHP2 SHP-2 PD1->SHP2 Recruitment ZAP70 ZAP-70 TCR->ZAP70 Activation CD28 CD28 PI3K PI3K CD28->PI3K Co-stimulation SHP2->ZAP70 SHP2->PI3K ZAP70->PI3K NFAT NFAT (Inactive) PI3K->NFAT ... NFAT_active NFAT (Active) NFAT->NFAT_active Activation Cytokines Cytokine Production (IL-2, IFN-γ) NFAT_active->Cytokines Proliferation Proliferation NFAT_active->Proliferation BMS1001 This compound BMS1001->PDL1 Inhibition

Caption: PD-1/PD-L1 signaling pathway in T-cell exhaustion and the inhibitory point of this compound.

Experimental_Workflow cluster_assays Assays start Start culture Culture Jurkat T-Cells start->culture induce_exhaustion Induce Exhaustion (anti-CD3 + sPD-L1) culture->induce_exhaustion treat Treat with this compound (Dose-Response) induce_exhaustion->treat incubate Incubate (24-72h) treat->incubate luciferase NFAT-Luciferase Assay incubate->luciferase flow Flow Cytometry (PD-1, TIM-3, LAG-3) incubate->flow elisa ELISA (IL-2, IFN-γ) incubate->elisa analyze Data Analysis luciferase->analyze flow->analyze elisa->analyze end End analyze->end

Caption: Experimental workflow for assessing the effect of this compound on Jurkat T-cell exhaustion models.

Conclusion

The small molecule inhibitor this compound effectively reverses the hallmarks of T-cell exhaustion in Jurkat T-cell models. By blocking the interaction between PD-1 and PD-L1, this compound restores T-cell activation signaling, leading to increased cytokine production and a reduction in the expression of exhaustion markers. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the potential of PD-L1 inhibitors in cancer immunotherapy. The Jurkat T-cell model, while a simplification of the complex tumor microenvironment, serves as a valuable and reproducible tool for the initial screening and mechanistic characterization of compounds targeting T-cell exhaustion. Further studies in more complex co-culture systems and in vivo models are warranted to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

BMS-1001 in vitro assay protocol for T-cell activation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: BMS-1001 In Vitro Assay Protocol for T-Cell Activation

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a small-molecule inhibitor that potently targets the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) immune checkpoint pathway.[1][2][3] By binding to human PD-L1, this compound effectively blocks its interaction with the PD-1 receptor on T-cells.[1][3] This inhibition alleviates the negative signaling cascade that suppresses T-cell activity, thereby restoring T-cell receptor-mediated activation.[1][2][4] These application notes provide a detailed protocol for an in vitro assay to evaluate the efficacy of this compound in reversing PD-L1-mediated T-cell suppression.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound in inhibiting the PD-1/PD-L1 interaction.

ParameterValueAssay TypeReference
EC50253 nMPD-1/PD-L1 Interaction[4]
IC502.25 nMHomogeneous Time-Resolved Fluorescence (HTRF) Binding Assay[3][5]

Signaling Pathway

The diagram below illustrates the signaling pathway of T-cell activation and the inhibitory role of the PD-1/PD-L1 axis, which is targeted by this compound.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Cell cluster_Inhibitor Inhibitor APC APC MHC_TCR MHC-TCR Complex TCR TCR MHC_TCR->TCR PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal T_Cell T-Cell Activation T-Cell Activation TCR->Activation Signal 1 PD1->Activation Inhibition BMS1001 This compound BMS1001->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 Signaling Pathway and this compound Mechanism of Action.

Experimental Protocol: In Vitro T-Cell Activation Assay

This protocol describes an in vitro assay to measure the ability of this compound to restore T-cell activation in the presence of soluble PD-L1 (sPD-L1). The assay utilizes a Jurkat T-cell line engineered to express PD-1 and a luciferase reporter gene under the control of the NFAT response element, a downstream target of T-cell receptor signaling.[1]

I. Materials

  • Cells:

    • Effector Cells (ECs): Jurkat T-cell line expressing PD-1 and an NFAT-luciferase reporter.

  • Reagents:

    • This compound

    • Recombinant human soluble PD-L1 (sPD-L1)

    • Anti-CD3 antibody (for T-cell stimulation)

    • Isotype control antibody

    • Complete RPMI-1640 medium

    • Phosphate-Buffered Saline (PBS)

    • Bio-Glo Luciferase Assay System

  • Equipment:

    • 96-well white flat-bottom plates

    • CO2 incubator (37°C, 5% CO2)

    • Luminometer

    • Centrifuge

    • Pipettes

II. Experimental Workflow

The following diagram outlines the major steps of the experimental workflow.

Experimental_Workflow cluster_prep Plate Preparation cluster_cell_prep Cell and Reagent Preparation cluster_incubation Incubation and Measurement coat_plate 1. Coat 96-well plate with anti-CD3 antibody overnight at 4°C. wash_plate 2. Wash plate with PBS to remove unbound antibody. coat_plate->wash_plate add_reagents 5. Add this compound, sPD-L1, and Effector Cells to the plate. wash_plate->add_reagents prep_bms 3. Prepare serial dilutions of this compound. prep_bms->add_reagents prep_cells 4. Resuspend Effector Cells in culture medium. prep_cells->add_reagents incubate 6. Incubate for 24 hours at 37°C. add_reagents->incubate measure 7. Measure luciferase activity using a luminometer. incubate->measure

Caption: Workflow for the this compound In Vitro T-Cell Activation Assay.

III. Detailed Procedure

  • Plate Coating:

    • Prepare a 5 µg/mL solution of anti-CD3 antibody in sterile PBS.

    • Add the antibody solution to the required wells of a 96-well white flat-bottom plate.

    • Coat the plate overnight at 4°C.[4]

    • The following day, wash the wells with sterile PBS to remove any unbound antibody.[6]

  • Cell Culture and Treatment:

    • Culture the PD-1 expressing Jurkat effector cells in complete RPMI-1640 medium.

    • Prepare serial dilutions of this compound to achieve final concentrations of 0.12, 0.3, 1.2, and 3 µM.[4]

    • Add the this compound dilutions to the appropriate wells.

    • Add recombinant human sPD-L1 to a final concentration of 10 µg/mL (0.6 µM).[4]

    • Centrifuge the effector cells and resuspend them to a concentration of 50,000 cells per 60 µL.

    • Add 60 µL of the cell suspension to each well.[4]

  • Incubation and Data Acquisition:

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[4]

    • After incubation, perform the luciferase activity assay using the Bio-Glo Luciferase Assay System according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

IV. Controls

  • Negative Control: Effector cells with isotype control antibody instead of anti-CD3.

  • Positive Control: Effector cells with anti-CD3 antibody only.

  • Inhibition Control: Effector cells with anti-CD3 antibody and sPD-L1, without this compound.

V. Expected Outcome

The presence of sPD-L1 is expected to suppress the T-cell activation induced by the anti-CD3 antibody, resulting in lower luciferase activity compared to the positive control.[1] Treatment with this compound is expected to alleviate this inhibitory effect in a dose-dependent manner, leading to a restoration of luciferase activity.[1][4] This demonstrates the ability of this compound to block the PD-1/PD-L1 immune checkpoint and restore T-cell function.

References

Application Notes and Protocols: A Step-by-Step Guide for a BMS-1001 HTRF Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) binding assay to characterize the interaction of BMS-1001, a small molecule inhibitor, with the Programmed Death-Ligand 1 (PD-L1) protein and its disruption of the PD-1/PD-L1 interaction.

Introduction

This compound is a potent, orally active small-molecule inhibitor of the Programmed cell death protein 1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint interaction.[1][2][3] By binding to PD-L1, this compound blocks its association with PD-1, thereby alleviating T-cell exhaustion and restoring anti-tumor immunity.[4][5] The reported IC50 value for this compound in an HTRF binding assay is 2.25 nM.[1][2][3]

HTRF is a robust, high-throughput screening technology based on Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore.[6][7] In this assay, the long-lived fluorescence of a lanthanide donor (e.g., Europium cryptate) and a time-delay measurement strategy minimize background fluorescence, leading to high sensitivity and a large dynamic range.[6][7] This application note details a competitive binding assay format where the binding of a labeled ligand to a tagged receptor is competed by the unlabeled small molecule inhibitor, this compound. A decrease in the HTRF signal is proportional to the inhibitory activity of the compound.

Signaling Pathway and Assay Principle

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation. The binding of PD-L1, often overexpressed on tumor cells, to the PD-1 receptor on activated T-cells, delivers an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxicity. Small molecule inhibitors like this compound disrupt this interaction, thereby restoring the T-cell's ability to recognize and eliminate cancer cells.

PD1_PDL1_Pathway cluster_0 T-Cell cluster_1 Tumor Cell cluster_2 Inhibition Mechanism PD1 PD-1 Receptor Activation T-Cell Activation PD1->Activation Inhibition TCR TCR TCR->Activation Signal 1 PDL1 PD-L1 PDL1->PD1 Inhibitory Signal MHC MHC MHC->TCR Antigen Presentation BMS1001 This compound BMS1001->PDL1 Binding

Caption: PD-1/PD-L1 signaling pathway and this compound inhibition.

Experimental Protocol

This protocol describes a competitive binding assay using a generic HTRF format. Specific reagents and concentrations may need optimization.

Materials and Reagents

ReagentSupplierRecommended Concentration
Recombinant Human PD-L1 (tagged)Various5-20 nM
Recombinant Human PD-1 (biotinylated)Various10-50 nM
Europium Cryptate-labeled anti-tag AbCommercial HTRF kitsAs per manufacturer's instructions
Streptavidin-XL665Commercial HTRF kitsAs per manufacturer's instructions
This compoundVarious0.1 nM - 10 µM (serial dilution)
Assay BufferIn-house or CommercialPBS, 0.1% BSA, 0.05% Tween-20
384-well low-volume white platesVariousN/A

Experimental Workflow

HTRF_Workflow A 1. Prepare Reagents - this compound serial dilution - PD-L1 and PD-1 working solutions - Detection reagent mix B 2. Add Reagents to Plate - 4 µL this compound/DMSO - 4 µL PD-L1 - 4 µL PD-1 A->B C 3. Incubation - Incubate for 60 minutes - Room Temperature, protected from light B->C D 4. Add Detection Reagents - 8 µL of pre-mixed anti-tag-Eu and SA-XL665 C->D E 5. Second Incubation - Incubate for 2-4 hours - Room Temperature, protected from light D->E F 6. Read Plate - HTRF-compatible plate reader - Ex: 320 nm, Em: 620 nm & 665 nm E->F G 7. Data Analysis - Calculate HTRF ratio - Plot dose-response curve - Determine IC50 F->G

Caption: HTRF experimental workflow for this compound.

Step-by-Step Procedure

  • Compound Preparation:

    • Prepare a serial dilution of this compound in the assay buffer. A typical starting concentration is 10 µM, with 10-12 dilution points.

    • Include a "no inhibitor" control (DMSO vehicle) and a "no protein" control (assay buffer only).

  • Reagent Preparation:

    • Prepare working solutions of tagged PD-L1 and biotinylated PD-1 in assay buffer at 2X the final desired concentration.

    • Prepare a 2X working solution of the HTRF detection reagents (Europium-labeled anti-tag antibody and Streptavidin-XL665) in assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the this compound serial dilutions or controls to the wells of a 384-well plate.

    • Add 5 µL of the 2X tagged PD-L1 working solution to all wells except the "no protein" control.

    • Add 5 µL of the 2X biotinylated PD-1 working solution to all wells except the "no protein" control.

  • First Incubation:

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light. This allows for the binding of this compound to PD-L1 and the interaction between PD-1 and PD-L1 to reach equilibrium.

  • Addition of Detection Reagents:

    • Add 5 µL of the 2X HTRF detection reagent mix to all wells.

  • Second Incubation:

    • Seal the plate and incubate for 2-4 hours at room temperature, protected from light. This allows for the binding of the detection reagents to the protein complex.

  • Plate Reading:

    • Read the plate on an HTRF-compatible microplate reader. The reader will excite the Europium donor at ~320-340 nm and measure the emission at two wavelengths: 620 nm (donor) and 665 nm (acceptor).

Data Presentation and Analysis

The HTRF signal is typically expressed as a ratio of the acceptor and donor fluorescence intensities, multiplied by 10,000.

  • HTRF Ratio = (Emission at 665 nm / Emission at 620 nm) x 10,000

The percentage of inhibition is calculated as follows:

  • % Inhibition = 100 x [1 - ((Sample Ratio - Min Signal) / (Max Signal - Min Signal)))]

    • Max Signal: HTRF ratio of the "no inhibitor" control (DMSO).

    • Min Signal: HTRF ratio of the "no protein" or a high concentration of a known inhibitor control.

The IC50 value, the concentration of inhibitor that causes 50% inhibition of the specific signal, is determined by plotting the % inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic (4PL) equation.

Example Data Table

This compound (nM)HTRF Ratio (665/620)*10^4% Inhibition
0250000
0.1245002
12000020
2.25 12500 50
10500080
100150094
1000100096
10000100096
No Protein1000N/A

This application note provides a comprehensive guide for performing an HTRF binding assay to characterize the inhibitory activity of this compound on the PD-1/PD-L1 interaction. The described protocol is a robust and sensitive method suitable for high-throughput screening and detailed inhibitor characterization. Researchers should optimize specific reagent concentrations and incubation times for their particular experimental setup to ensure optimal assay performance.

References

Application Notes and Protocols for In Vivo Formulation and Evaluation of BMS-1001 in Mouse Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-1001 is a potent, orally active small molecule inhibitor of the programmed death-ligand 1 (PD-L1) interaction with its receptor, programmed cell death protein 1 (PD-1).[1] This interaction is a critical immune checkpoint that tumor cells often exploit to evade the host immune system. By blocking the PD-1/PD-L1 pathway, this compound has the potential to restore T-cell-mediated anti-tumor immunity. These application notes provide detailed protocols for the in vivo formulation and evaluation of this compound in syngeneic mouse tumor models, which are essential for preclinical assessment of its anti-cancer efficacy.

Signaling Pathway of PD-1/PD-L1 Interaction

The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T-cells initiates a signaling cascade that suppresses T-cell activity and promotes immune tolerance. This compound acts by binding to PD-L1, preventing its interaction with PD-1 and thereby blocking the downstream inhibitory signals. This restores the cytotoxic function of T-cells against cancer cells.

PD1_PDL1_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction SHP2 SHP-2 PD1->SHP2 Recruitment TCR TCR T_cell_inactivation T-Cell Inactivation TCR->T_cell_inactivation Leads to SHP2->TCR Dephosphorylation BMS1001 This compound BMS1001->PDL1 Inhibition Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture 1. Tumor Cell Culture (e.g., MC38, CT26) implantation 2. Subcutaneous Implantation (1x10^6 cells/mouse) cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring (to ~100 mm³) implantation->tumor_growth randomization 4. Randomization into Groups (Vehicle, this compound) tumor_growth->randomization dosing 5. This compound Administration (p.o. or i.p., daily) randomization->dosing monitoring 6. Tumor & Body Weight Measurement (every 2-3 days) dosing->monitoring euthanasia 7. Euthanasia & Tumor Excision monitoring->euthanasia Endpoint Reached analysis 8. Data Analysis (TGI, etc.) euthanasia->analysis

References

Troubleshooting & Optimization

Improving the solubility of BMS-1001 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of BMS-1001 in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent, orally active small-molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) immune checkpoint interaction, with an IC50 of 2.25 nM.[1][2][3] Its primary mechanism of action involves binding to human PD-L1, blocking its interaction with PD-1, and thereby alleviating PD-L1-induced T-cell exhaustion.[1][4][5] Like many new chemical entities in drug development, this compound is poorly soluble in water, which can pose a significant challenge for its formulation and bioavailability in both in vitro and in vivo experiments.[4][6]

Q2: What are the known solubility properties of this compound?

A2: this compound is reported to be insoluble in water and ethanol.[4] However, it is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][4][7] The solubility in DMSO can vary, with reported values ranging from 5.95 mg/mL (10.01 mM) to 50 mg/mL (84.08 mM).[1][4] It is often recommended to use fresh, moisture-free DMSO for optimal solubility.[4]

Q3: My this compound is not dissolving in my aqueous buffer. What should I do?

A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor water solubility.[4] To achieve a working concentration in an aqueous-based medium, a common strategy is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the final aqueous buffer. However, simple dilution may lead to precipitation. Therefore, the use of co-solvents or other formulation techniques is often necessary.

Q4: What are some common methods to improve the aqueous solubility of poorly soluble compounds like this compound?

A4: Several techniques can be employed to enhance the solubility of poorly soluble drugs.[6][8][9][10][11] For a compound like this compound, the most relevant methods based on available data are:

  • Co-solvency: This involves using a mixture of a water-miscible solvent (like DMSO) with other solvents such as polyethylene (B3416737) glycol (PEG300) and surfactants like Tween-80 to increase the drug's solubility in the final aqueous solution.[8][10][11]

  • Complexation: The use of cyclodextrins, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can form inclusion complexes with the drug, enhancing its aqueous solubility.[2][6]

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[6][10] While not explicitly detailed for this compound in the provided results, it is a general method for poorly soluble compounds.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The aqueous buffer cannot solubilize the high concentration of this compound coming from the DMSO stock.1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (note: high DMSO concentrations can be toxic to cells). 3. Utilize a co-solvent system as described in the experimental protocols below.
Cloudy or non-homogenous solution after formulation. Incomplete dissolution or precipitation of this compound.1. Ensure all components are added in the correct order as specified in the protocols. 2. Gentle warming and vortexing can aid dissolution. 3. For some formulations, sonication may be recommended to create a uniform suspension.[1]
Inconsistent experimental results. Poor solubility and/or precipitation leading to inaccurate drug concentration.1. Prepare fresh working solutions for each experiment. 2. Visually inspect the solution for any signs of precipitation before use. 3. Consider filtering the final solution through a 0.22 µm filter if appropriate for the application.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents and formulation systems based on publicly available data.

Solvent/Formulation Reported Solubility/Concentration Source
WaterInsoluble[4]
EthanolInsoluble[4]
DMSO5.95 mg/mL (10.01 mM)[1]
DMSO24 mg/mL[7]
DMSO25 mg/mL (42.04 mM)[4]
DMSO50 mg/mL (84.08 mM)[4]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 7.5 mg/mL (14.87 mM)[12]
10% DMSO + 90% (20% SBE-β-CD in Saline)7.5 mg/mL (14.87 mM)[12]
10% DMSO + 90% Corn Oil≥ 2.08 mg/mL (4.12 mM)[12]

Experimental Protocols

Protocol 1: Co-Solvent Formulation for In Vivo Administration

This protocol is adapted from commercially available formulation guidelines and is suitable for preparing this compound for oral or parenteral administration in animal studies.

  • Prepare a stock solution of this compound in DMSO. For example, dissolve 75 mg of this compound in 1 mL of fresh, anhydrous DMSO to get a 75 mg/mL stock solution.

  • In a separate sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 75 mg/mL this compound DMSO stock solution and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and mix until clear.

  • Add 450 µL of sterile saline to the mixture to bring the final volume to 1 mL. Mix gently but thoroughly. The final concentration of this compound will be 7.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[12]

  • Use the formulation immediately for best results.

Protocol 2: Cyclodextrin-Based Formulation for Improved Aqueous Solubility

This protocol utilizes SBE-β-CD to enhance the solubility of this compound in an aqueous vehicle.

  • Prepare a 20% (w/v) SBE-β-CD solution in sterile saline. Dissolve 2 g of SBE-β-CD in 10 mL of saline. This solution can be stored at 4°C for up to one week.[12]

  • Prepare a stock solution of this compound in DMSO. For instance, dissolve 75 mg of this compound in 1 mL of DMSO.

  • In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.

  • Add 100 µL of the 75 mg/mL this compound DMSO stock solution to the SBE-β-CD solution.

  • Mix thoroughly. The final concentration of this compound will be 7.5 mg/mL in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in saline).[12] This may result in a suspension that can be improved with ultrasonication.[12]

Visualizations

G Troubleshooting Workflow for this compound Solubility Issues start Start: this compound powder dissolve_dmso Dissolve in fresh DMSO to create stock solution start->dissolve_dmso precipitate Precipitation upon dilution in aqueous buffer? dissolve_dmso->precipitate use_solution Solution is ready for use precipitate->use_solution no troubleshoot Troubleshoot Formulation precipitate->troubleshoot yes yes Yes no No check_concentration Is final concentration too high? troubleshoot->check_concentration protocol1 Use Co-solvent Protocol (PEG300, Tween-80) protocol1->use_solution protocol2 Use Cyclodextrin Protocol (SBE-β-CD) protocol2->use_solution check_concentration->protocol1 No check_concentration->protocol2 No lower_conc Lower the final concentration check_concentration->lower_conc Yes lower_conc->dissolve_dmso

Caption: Troubleshooting workflow for this compound solubility.

G This compound Mechanism of Action in the PD-1/PD-L1 Pathway cluster_tcell T-Cell cluster_apc Tumor Cell / APC PD1 PD-1 exhaustion T-Cell Exhaustion PD1->exhaustion TCR TCR activation T-Cell Activation TCR->activation PDL1 PD-L1 PDL1->PD1 Interaction BMS1001 This compound BMS1001->PDL1 Inhibition

Caption: this compound inhibits the PD-1/PD-L1 interaction.

References

Technical Support Center: BMS-1001 in T-Cell Activation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BMS-1001 in T-cell activation assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1).[1][2][3][4][5][6][7] By binding to PD-L1, this compound blocks the PD-1/PD-L1 signaling pathway. This pathway is a critical immune checkpoint that, when activated, suppresses T-cell activity. Therefore, by inhibiting this interaction, this compound can alleviate T-cell exhaustion and restore T-cell-mediated immune responses.[1][2][3][5]

Q2: What is the recommended solvent and storage for this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[1][8][9] For long-term storage, it is recommended to store the powdered form at -20°C for up to three years and the DMSO stock solution in aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles.[9] For short-term use, aliquots of the stock solution can be stored at -20°C for up to a month.[9] When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[10]

Q3: What are the expected outcomes of using this compound in a T-cell activation assay?

A3: In a typical T-cell activation assay where T-cells are co-cultured with PD-L1 expressing cells (e.g., tumor cells or engineered antigen-presenting cells), the addition of this compound is expected to increase T-cell activation readouts. This can be measured by an increase in cytokine production (e.g., IFN-γ, IL-2), enhanced T-cell proliferation, and upregulation of activation markers like CD25 and CD69.[11] this compound counteracts the inhibitory effect of PD-L1, thus leading to a more robust T-cell response to stimulation (e.g., via anti-CD3/anti-CD28 antibodies).[2][4]

Q4: Can this compound be used with both human and mouse T-cells?

A4: this compound is an inhibitor of human PD-L1.[4][6] Its efficacy and binding affinity to mouse PD-L1 may differ. Therefore, for studies involving murine T-cells and PD-L1, it is crucial to validate the activity of this compound on the mouse protein or consider using a species-specific inhibitor.

Troubleshooting Guide

Below are common issues encountered when using this compound in T-cell activation assays, along with potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low or no this compound activity Compound Precipitation: this compound, like many small molecules, can precipitate when diluted from a high-concentration DMSO stock into an aqueous culture medium.[12]- Perform serial dilutions of the DMSO stock in DMSO before the final dilution into the aqueous medium.[12]- Ensure the final DMSO concentration in the culture is consistent across all conditions and as low as possible (ideally ≤ 0.1%).- Visually inspect for any precipitate after dilution. If precipitation occurs, consider using a different dilution method or a solubilizing agent (consult product datasheet).
Incorrect Assay Setup: The inhibitory effect of PD-L1 might not be the limiting factor for T-cell activation in your specific assay conditions.- Ensure your target cells express sufficient levels of PD-L1. This can be verified by flow cytometry.- Titrate the concentration of T-cell stimuli (e.g., anti-CD3/CD28 antibodies) to find a sub-optimal activation level where the effect of PD-1/PD-L1 inhibition is more pronounced.[13]
Degraded Compound: Improper storage or handling of this compound can lead to its degradation.- Prepare fresh dilutions from a new aliquot of the stock solution.- Verify the storage conditions of both the powder and the stock solution.[9]
High background T-cell activation in control wells Contamination: Mycoplasma or bacterial contamination in cell cultures can lead to non-specific T-cell activation.- Regularly test cell lines for mycoplasma contamination.- Use sterile techniques and antibiotic/antimycotic agents in the culture medium.
DMSO Effect: High concentrations of DMSO can be toxic or induce stress, leading to altered cellular responses.- Include a vehicle control (DMSO at the same final concentration as in the this compound treated wells) to assess the effect of the solvent.- Ensure the final DMSO concentration is not exceeding recommended limits (e.g., 0.5%).[10]
High variability between replicate wells Uneven Cell Plating: Inconsistent cell numbers per well will lead to variable results.- Ensure cells are well-resuspended before plating.- Use calibrated multichannel pipettes for cell seeding.
Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can affect cell growth and compound concentration.- Avoid using the outer wells of the plate for experimental conditions.- Fill the outer wells with sterile PBS or media to maintain humidity.
Inconsistent Stimulation: Uneven coating of anti-CD3/CD28 antibodies can lead to variable T-cell activation.- Ensure thorough mixing of antibody solutions before coating.- Follow a consistent coating protocol, including incubation time and temperature.[4]
Cell Viability Issues Compound Cytotoxicity: Although reported to have low toxicity, high concentrations of this compound or prolonged exposure could impact cell viability.- Perform a dose-response curve for this compound to determine the optimal non-toxic concentration range for your specific cell types.- Include a viability dye (e.g., Propidium Iodide, DAPI) in your flow cytometry panel or perform a separate viability assay (e.g., Trypan Blue exclusion).
Sub-optimal Culture Conditions: T-cells are sensitive to their environment.- Ensure proper incubator conditions (37°C, 5% CO2, humidity).- Use fresh, pre-warmed culture medium.- Optimize cell density to avoid overcrowding or nutrient depletion.

Quantitative Data Summary

Parameter This compound Reference
IC50 (HTRF binding assay) 2.25 nM[6][7]
EC50 (PD-1/PD-L1 interaction) 253 nM[1][9]

Experimental Protocols

Protocol: In Vitro T-Cell Activation Assay with this compound

This protocol outlines a general workflow for assessing the effect of this compound on the activation of a T-cell line (e.g., Jurkat) co-cultured with PD-L1-expressing target cells.

Materials:

  • PD-L1 expressing target cells (e.g., CHO-K1 cells engineered to express PD-L1 and a T-cell receptor agonist)

  • T-cells (e.g., Jurkat cells engineered to express PD-1 and an NFAT-driven reporter like luciferase)

  • This compound

  • DMSO (cell culture grade)

  • Complete RPMI-1640 medium

  • 96-well flat-bottom white plates (for luciferase assay)

  • Recombinant human soluble PD-L1 (sPD-L1) (optional, for alternative assay format)

  • Anti-CD3 antibody (for plate-bound stimulation)

  • Luciferase assay reagent

Methodology:

  • Preparation of this compound:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response experiment.

    • Further dilute the DMSO solutions in complete RPMI-1640 medium to achieve the final desired concentrations. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.

  • Cell Culture and Plating:

    • Culture PD-L1 expressing target cells and PD-1 expressing T-cells according to standard protocols.

    • On the day of the assay, harvest and count the cells.

    • Plate the PD-L1 expressing target cells in a 96-well plate at an optimized density and allow them to adhere overnight.

    • The next day, add the T-cells to the wells containing the target cells at an optimized effector-to-target ratio.

  • Treatment with this compound:

    • Add the prepared dilutions of this compound to the co-culture wells.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., T-cells stimulated in the absence of PD-L1 expressing cells or with a blocking anti-PD-L1 antibody).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.

  • Measurement of T-cell Activation:

    • Luciferase Reporter Assay: If using a reporter cell line, lyse the cells and measure luciferase activity according to the manufacturer's instructions. An increase in luciferase signal indicates increased T-cell activation.

    • Cytokine Measurement (ELISA/CBA): Collect the culture supernatant and measure the concentration of secreted cytokines such as IFN-γ or IL-2.

    • Proliferation Assay (CFSE/BrdU): For primary T-cells, proliferation can be assessed by pre-labeling with a dye like CFSE and analyzing its dilution by flow cytometry.

    • Activation Marker Expression (Flow Cytometry): Stain the T-cells with fluorescently labeled antibodies against activation markers (e.g., CD69, CD25) and analyze by flow cytometry.

Visualizations

PD1_Pathway PD-1/PD-L1 Signaling Pathway and this compound Inhibition cluster_TCell T-Cell cluster_APC Antigen Presenting Cell / Tumor Cell TCR TCR Activation T-Cell Activation (Proliferation, Cytokine Release) TCR->Activation CD28 CD28 CD28->Activation PD1 PD-1 Inhibition Inhibition of T-Cell Signaling PD1->Inhibition Inhibition->Activation MHC MHC-Antigen MHC->TCR Signal 1 CD80_86 CD80/86 CD80_86->CD28 Signal 2 (Co-stimulation) PDL1 PD-L1 PDL1->PD1 Inhibitory Signal BMS1001 This compound BMS1001->PDL1 Inhibition

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

TCell_Assay_Workflow Experimental Workflow for this compound T-Cell Activation Assay cluster_prep Preparation cluster_assay Assay Setup cluster_readout Readout prep_bms Prepare this compound Serial Dilutions add_bms Add this compound/ Vehicle Control prep_bms->add_bms prep_cells Culture and Harvest T-Cells and Target Cells plate_targets Plate Target Cells prep_cells->plate_targets add_tcells Add T-Cells plate_targets->add_tcells add_tcells->add_bms incubate Incubate (24-72h) add_bms->incubate measure Measure T-Cell Activation (Luciferase, Cytokines, etc.) incubate->measure

Caption: A generalized experimental workflow for a T-cell activation assay using this compound.

Troubleshooting_Logic Troubleshooting Logic for Low this compound Activity start Low or No this compound Activity Observed check_precipitation Check for Compound Precipitation start->check_precipitation check_assay_setup Review Assay Setup check_precipitation->check_assay_setup No solution_precipitation Optimize Dilution Protocol check_precipitation->solution_precipitation Yes check_compound_integrity Verify Compound Integrity check_assay_setup->check_compound_integrity No solution_assay_setup Optimize PD-L1 Expression and T-Cell Stimulation check_assay_setup->solution_assay_setup Yes solution_compound_integrity Use Fresh Aliquot check_compound_integrity->solution_compound_integrity Yes

Caption: A logical flowchart for troubleshooting low this compound activity in T-cell assays.

References

Optimizing BMS-1001 EC50 in Cellular Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BMS-1001 in cellular experiments. It offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure accurate and reproducible EC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active, small-molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1) and Programmed Death-1 (PD-1) interaction.[1][2] It binds to human PD-L1, preventing its engagement with the PD-1 receptor on T-cells.[1][2] This blockade disrupts the inhibitory signaling pathway that leads to T-cell exhaustion, thereby restoring T-cell activation and anti-tumor immunity.[3][4]

Q2: What are the reported IC50 and EC50 values for this compound?

A2: this compound has a reported IC50 of 2.25 nM in a cell-free homogenous time-resolved fluorescence (HTRF) binding assay.[1][2] In cellular assays, a potent EC50 of 253 nM has been observed.[3] It is important to note that EC50 values can vary depending on the specific assay conditions, cell lines, and experimental setup.[5][6][7]

Q3: What type of cellular assay is typically used to determine the EC50 of this compound?

A3: A common method is a co-culture assay using Jurkat T-cells engineered to express human PD-1 and a reporter gene (e.g., luciferase) under the control of the NFAT (Nuclear Factor of Activated T-cells) response element.[8][9][10][11][12] These Jurkat cells are co-cultured with an antigen-presenting cell line, such as CHO-K1, that expresses both a T-cell receptor (TCR) activator and human PD-L1.[8] Inhibition of the PD-1/PD-L1 interaction by this compound relieves the suppression of TCR signaling, leading to an increase in reporter gene expression, which can be quantified to determine the EC50.

Q4: Is this compound toxic to cells?

A4: this compound has been reported to exhibit low cytotoxicity in various cell lines, making it suitable for use in cellular experiments.[1][2][13] However, it is always recommended to perform a cytotoxicity assay with your specific cell line and experimental conditions to rule out any potential toxic effects, especially at higher concentrations.

Troubleshooting Guide

Question/Issue Possible Cause(s) Suggested Solution(s)
Why is the observed EC50 of this compound significantly higher than the reported 253 nM? Compound Solubility: this compound may not be fully dissolved in your stock solution or final assay medium.Prepare a fresh stock solution in 100% DMSO. Ensure complete dissolution before further dilution. When preparing working solutions, avoid precipitation by not exceeding the recommended final DMSO concentration for your cell line (typically <0.5%).
Compound Stability: The compound may be degrading in the cell culture medium at 37°C over the course of the experiment.Perform a stability study of this compound in your specific cell culture medium. This can be done by incubating the compound in the medium for different durations and then analyzing its concentration by HPLC-MS.[14] If instability is an issue, consider reducing the incubation time of the assay.
Assay Conditions: Suboptimal assay parameters such as cell density, incubation time, or stimulation strength can affect the EC50 value.[5][6]Optimize the ratio of effector (Jurkat) to target (CHO-PD-L1) cells. Titrate the concentration of the TCR activator to ensure a robust but not saturating signal. Perform a time-course experiment to determine the optimal incubation time for maximal signal window.
Cell Line Performance: The expression levels of PD-1, PD-L1, or the TCR may have diminished over multiple passages. The cells may be in poor health.Regularly check the expression of key receptors on your cell lines using flow cytometry. Use cells with a low passage number. Ensure high cell viability (>95%) before starting the experiment.
Why am I seeing high variability between replicate wells or experiments? Inconsistent Cell Plating: Uneven distribution of cells in the microplate wells.Ensure cells are well-resuspended before plating. Use reverse pipetting techniques for viscous cell suspensions.
Pipetting Errors: Inaccurate dilution of the compound or addition of reagents.Calibrate your pipettes regularly. Use low-retention pipette tips. Prepare a master mix of reagents where possible to minimize pipetting steps.
Edge Effects: Evaporation from the outer wells of the microplate can lead to increased compound concentration and altered cell growth.Avoid using the outermost wells of the plate for experimental data. Fill the outer wells with sterile PBS or media to maintain humidity.
Incomplete Compound Mixing: The compound may not be evenly distributed in the well after addition.Gently mix the plate on a plate shaker for a short period after adding the compound.
Why is there no observable activity of this compound in my assay? Incorrect Compound: The incorrect compound may have been used, or the compound may have degraded completely.Verify the identity and purity of your this compound stock. Purchase from a reputable supplier.
Cell Line Issues: The cell lines may not be expressing the necessary components (PD-1, PD-L1, functional TCR).Confirm the expression of PD-1 on Jurkat cells and PD-L1 on CHO cells via flow cytometry. Test the responsiveness of the Jurkat-NFAT reporter system to a known activator (e.g., PMA/Ionomycin).
Assay Setup: A critical component of the assay may be missing or inactive.Double-check all reagent concentrations and the overall assay protocol. Include appropriate positive controls (e.g., a neutralizing anti-PD-1 or anti-PD-L1 antibody) and negative controls (e.g., vehicle-only).

Quantitative Data Summary

Parameter Value Assay Type Reference
IC50 2.25 nMHomogenous Time-Resolved Fluorescence (HTRF) Binding Assay[1][2]
EC50 253 nMCellular Assay (T-cell activation)[3]

Experimental Protocols

Protocol 1: Determining the Cellular EC50 of this compound using a Jurkat-NFAT Reporter Assay

This protocol describes a co-culture assay to measure the ability of this compound to block the PD-1/PD-L1 interaction and restore T-cell activation.

Materials:

  • Jurkat cells stably expressing human PD-1 and an NFAT-luciferase reporter (Effector Cells)

  • CHO-K1 cells stably expressing human PD-L1 and a TCR activator (Antigen Presenting Cells - APCs)

  • Assay Medium: RPMI-1640 + 10% FBS + 1% Penicillin/Streptomycin

  • This compound

  • DMSO (cell culture grade)

  • 96-well white, flat-bottom cell culture plates

  • Luciferase reporter assay reagent

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in assay medium to create a concentration range for the dose-response curve (e.g., 10 µM to 0.1 nM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., 0.1%).

  • Cell Preparation and Plating:

    • Harvest and count the Jurkat-PD-1/NFAT-Luc cells and CHO-PD-L1/TCR activator cells.

    • Resuspend the cells in assay medium to the desired densities. The optimal cell ratio and density should be determined empirically, but a common starting point is a 1:1 ratio with 5 x 10^4 cells of each type per well.

    • Plate the CHO-PD-L1/TCR activator cells into the 96-well plate and incubate for 4-6 hours to allow for cell attachment.

  • Assay Execution:

    • Add the serially diluted this compound or vehicle control to the appropriate wells containing the attached CHO cells.

    • Add the Jurkat-PD-1/NFAT-Luc cells to all wells.

    • Include control wells:

      • Jurkat cells only (no stimulation)

      • Jurkat cells + CHO cells (no inhibitor)

      • Jurkat cells stimulated with a known activator (e.g., PMA/Ionomycin) as a positive control for the reporter system.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.

  • Data Acquisition and Analysis:

    • After incubation, allow the plate to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence signal using a luminometer.

    • Calculate the percentage of activation for each this compound concentration relative to the positive (no inhibitor) and negative (no stimulation) controls.

    • Plot the dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to determine the EC50 value.

Visualizations

PD-1/PD-L1 Signaling Pathway and this compound Inhibition

PD1_Pathway PD-1/PD-L1 Signaling and this compound Inhibition cluster_APC Antigen Presenting Cell (e.g., Tumor Cell) cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC_Peptide MHC-Peptide TCR TCR MHC_Peptide->TCR Signal 1 (Activation) SHP2 SHP2 PD1->SHP2 recruits PI3K PI3K/Akt Pathway TCR->PI3K CD28 CD28 CD28->PI3K Signal 2 (Co-stimulation) SHP2->PI3K inhibits TCell_Exhaustion T-Cell Exhaustion SHP2->TCell_Exhaustion TCell_Activation T-Cell Activation (Proliferation, Cytokine Release) PI3K->TCell_Activation BMS1001 This compound BMS1001->PDL1 blocks interaction

Caption: PD-1/PD-L1 signaling pathway and the mechanism of this compound inhibition.

Experimental Workflow for EC50 Determination

EC50_Workflow This compound EC50 Determination Workflow prep_compound Prepare this compound Serial Dilutions add_compound Add this compound Dilutions to Wells prep_compound->add_compound prep_cells Prepare Jurkat (Effector) and CHO-PD-L1 (Target) Cells plate_cells Plate CHO-PD-L1 Cells prep_cells->plate_cells plate_cells->add_compound add_jurkat Add Jurkat Cells to Wells add_compound->add_jurkat incubate Co-culture Incubation (18-24 hours at 37°C) add_jurkat->incubate read_signal Measure Luciferase Signal incubate->read_signal analyze_data Data Analysis and EC50 Calculation read_signal->analyze_data

Caption: A streamlined workflow for determining the EC50 of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Troubleshooting High EC50 for this compound start High EC50 Observed check_solubility Is the compound fully soluble in stock and working solutions? start->check_solubility solubility_yes Yes check_solubility->solubility_yes Yes solubility_no No check_solubility->solubility_no No check_stability Is the compound stable in media for the assay duration? solubility_yes->check_stability prepare_fresh Prepare fresh stock in 100% DMSO. Optimize final DMSO concentration. solubility_no->prepare_fresh stability_yes Yes check_stability->stability_yes Yes stability_no No check_stability->stability_no No check_assay Are assay conditions optimized? (cell ratio, stimulation, time) stability_yes->check_assay reduce_incubation Reduce incubation time. Perform stability test (HPLC-MS). stability_no->reduce_incubation assay_yes Yes check_assay->assay_yes Yes assay_no No check_assay->assay_no No check_cells Are cell lines performing as expected? (PD-1/PD-L1 expression, viability) assay_yes->check_cells optimize_assay Titrate cell numbers, stimulation, and perform time-course. assay_no->optimize_assay cells_yes Yes check_cells->cells_yes Yes cells_no No check_cells->cells_no No end EC50 Optimized cells_yes->end validate_cells Check receptor expression (FACS). Use low passage, healthy cells. cells_no->validate_cells

Caption: A logical workflow for troubleshooting a high EC50 of this compound.

References

Troubleshooting low signal in BMS-1001 luciferase reporter assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BMS-1001 in luciferase reporter assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function in a luciferase reporter assay?

A1: this compound is a small-molecule inhibitor that targets the interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1).[1][2][3][4] In a typical luciferase reporter assay designed to study the PD-1/PD-L1 pathway, the reporter gene (e.g., firefly luciferase) is placed under the control of a response element that is activated by T-cell receptor signaling, such as the Nuclear Factor of Activated T-cells (NFAT) response element.[5] When PD-L1 binds to PD-1 on T-cells, it inhibits this signaling cascade, leading to a decrease in luciferase expression and a low signal. This compound blocks this interaction, thereby restoring T-cell activation and increasing the luciferase signal.[1][5][6]

Q2: I am observing a very low or no luciferase signal in my wells treated with this compound. What are the potential causes?

A2: A low or absent signal in the presence of this compound can stem from several factors, ranging from issues with the fundamental assay setup to specific interactions of the compound. Common causes include problems with cell health, suboptimal transfection efficiency, issues with assay reagents, or incorrect experimental design for observing the effects of a PD-1/PD-L1 inhibitor.[7][8]

Q3: How can I be sure that my low signal is a troubleshooting issue and not the actual experimental result?

A3: A key principle in troubleshooting is to include appropriate controls. A positive control, such as a known activator of your reporter construct, and a negative control (e.g., vehicle-treated cells) are essential. If your positive control also shows a low signal, it points towards a systematic issue with the assay. Conversely, if the positive control works as expected, the issue may be more specific to the experimental conditions involving this compound.

Troubleshooting Guide: Low Luciferase Signal

This guide addresses the most common reasons for a weak signal in your this compound luciferase reporter assay.

Category 1: Cell-Based Issues

Problem: Cells are unhealthy, leading to poor reporter gene expression.

Solutions:

  • Cell Viability Check: Before seeding for the assay, assess cell viability using a method like Trypan Blue exclusion. Aim for a viability of >95%.

  • Optimize Cell Seeding Density: Both too few and too many cells can lead to suboptimal results. Overgrowth can cause cell stress and reduce metabolic activity, impacting reporter expression.[9] Perform a cell titration experiment to determine the optimal density for your specific cell line and plate format.

  • Passage Number: Use cells with a low passage number to ensure consistent performance and avoid issues related to senescence.

Plate FormatRecommended Seeding Density (Cells/well)
96-well1 x 10⁴ - 5 x 10⁴
24-well5 x 10⁴ - 2.5 x 10⁵
12-well1 x 10⁵ - 5 x 10⁵
6-well2 x 10⁵ - 1 x 10⁶
Note: These are general guidelines. Optimal densities should be determined empirically for your specific cell line.
Category 2: Transfection & Reporter Construct Issues

Problem: Low transfection efficiency results in insufficient reporter plasmid delivery.

Solutions:

  • Optimize Transfection Protocol: The ratio of transfection reagent to DNA is critical.[10] Test different ratios to find the optimal condition for your cell line.[7]

  • DNA Quality: Use high-purity, endotoxin-free plasmid DNA suitable for transfection.[8]

  • Include a Positive Control Vector: Transfect a separate set of wells with a plasmid containing a strong constitutive promoter (e.g., CMV) driving luciferase expression. This will help differentiate between a general transfection problem and an issue with your specific reporter construct.

  • Consider a Dual-Luciferase System: Use a secondary reporter (like Renilla luciferase) driven by a weak constitutive promoter as an internal control to normalize for transfection efficiency and cell number.[8][10]

Category 3: Reagent & Protocol Issues

Problem: Assay reagents are compromised or the protocol is not optimized.

Solutions:

  • Reagent Quality: Luciferase assay reagents, especially the luciferin (B1168401) substrate, are sensitive to degradation. Prepare fresh reagents as recommended by the manufacturer and avoid multiple freeze-thaw cycles.[9]

  • Lysis Buffer Volume: Ensure complete cell lysis by using the recommended volume of lysis buffer for your plate format.[11][12] Insufficient lysis will result in a lower yield of luciferase enzyme.

  • Incubation Times: Adhere to the recommended incubation times after transfection (typically 24-48 hours) and after treatment with this compound to allow for sufficient reporter protein expression and pathway modulation.[9][13]

  • Temperature: Equilibrate reagents and plates to room temperature before performing the assay, as luciferase activity is temperature-dependent.[9]

Plate FormatRecommended Lysis Buffer Volume per Well
96-well20 µL[11]
48-well65 µL[11]
24-well100 µL[11]
12-well250 µL[11]
6-well500 µL[11]
Category 4: Instrumentation & Plate Choice

Problem: Incorrect instrument settings or plate type are diminishing the signal.

Solutions:

  • Use Opaque Plates: For luminescence assays, always use solid white or opaque-walled plates to maximize light reflection and prevent crosstalk between wells.[7][8]

  • Luminometer Settings: Ensure the luminometer is set to the appropriate integration time. If signals are very low, increasing the integration time (e.g., from 1 second to 10 seconds) can help capture more of the signal.[14]

  • Check for Signal Quenching: Some colored compounds can absorb the light emitted by the luciferase reaction. While this compound is not reported to do this, it's a factor to consider if using other test compounds.[7]

Experimental Protocols

Standard Luciferase Reporter Assay Protocol
  • Cell Seeding: Plate cells at the predetermined optimal density in a 96-well white, clear-bottom plate and incubate overnight.

  • Transfection: Co-transfect cells with your PD-L1 responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using an optimized transfection reagent-to-DNA ratio.

  • Incubation: Incubate for 24-48 hours to allow for reporter gene expression.

  • Treatment: Treat the cells with this compound at the desired concentrations. Include a vehicle-only control.

  • Incubation: Incubate for an additional 16-24 hours.

  • Cell Lysis:

    • Remove the growth medium.

    • Gently wash the cells once with Phosphate Buffered Saline (PBS).

    • Add 1X passive lysis buffer (e.g., 20 µL for a 96-well plate) to each well.[11][14]

    • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.[11][14]

  • Luminescence Measurement (Dual-Luciferase System):

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to the lysate in each well.[14]

    • Measure the firefly luciferase activity in a luminometer.

    • Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla reaction.[14]

    • Measure the Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

Visualizations

BMS1001_Pathway cluster_TCell T-Cell cluster_APC Antigen Presenting Cell TCR TCR Signaling Signaling Cascade TCR->Signaling Activation PD1 PD-1 PD1->Signaling NFAT NFAT Signaling->NFAT Nucleus Nucleus NFAT->Nucleus Translocation Luciferase Luciferase Expression Nucleus->Luciferase Transcription PDL1 PD-L1 PDL1->PD1 Binding (Inhibitory Signal) BMS1001 This compound BMS1001->PDL1 Inhibition

Caption: this compound signaling pathway.

Luciferase_Workflow A 1. Seed Cells B 2. Transfect with Reporter Plasmids A->B C 3. Incubate (24-48h) B->C D 4. Treat with this compound C->D E 5. Incubate (16-24h) D->E F 6. Lyse Cells E->F G 7. Add Luciferase Substrate F->G H 8. Measure Luminescence G->H

Caption: Experimental workflow for a luciferase reporter assay.

Troubleshooting_Logic Start Low Luciferase Signal Check_Controls Are Positive/Negative Controls Working? Start->Check_Controls System_Issue Systemic Assay Issue Check_Controls->System_Issue No Experiment_Issue Experiment-Specific Issue Check_Controls->Experiment_Issue Yes Check_Cells Assess Cell Health & Density System_Issue->Check_Cells Experiment_Issue->Check_Cells Cell_OK Cells Healthy Check_Cells->Cell_OK Yes Cell_Bad Optimize Cell Culture Check_Cells->Cell_Bad No Check_Transfection Verify Transfection Efficiency Cell_OK->Check_Transfection Transfection_OK Transfection Efficient Check_Transfection->Transfection_OK Yes Transfection_Bad Optimize Transfection Check_Transfection->Transfection_Bad No Check_Reagents Check Reagents & Protocol Transfection_OK->Check_Reagents Reagents_OK Reagents/Protocol OK Check_Reagents->Reagents_OK Yes Reagents_Bad Use Fresh Reagents/ Optimize Protocol Check_Reagents->Reagents_Bad No

Caption: Troubleshooting flowchart for low luciferase signal.

References

Technical Support Center: Navigating Potential Off-Target Effects of BMS-1001 in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center offers comprehensive guidance for researchers utilizing the PD-1/PD-L1 inhibitor, BMS-1001. The following resources, presented in a question-and-answer format, address common challenges and provide detailed protocols to help ensure the accuracy and reproducibility of your experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent, orally active small molecule inhibitor that disrupts the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint pathway.[1][2] It functions by binding directly to PD-L1, which induces the formation of a PD-L1 dimer.[3] This dimerization prevents PD-L1 from interacting with its receptor, PD-1, on the surface of T-cells. By blocking this inhibitory signal, this compound restores T-cell activation and enhances the anti-tumor immune response.[1][3]

Q2: What is the distinction between on-target and off-target effects? A2: On-target effects are the desired biological outcomes resulting from a compound binding to its intended molecular target. For this compound, this is the inhibition of the PD-1/PD-L1 interaction. Off-target effects are unintended consequences that arise when a compound interacts with other molecules in the cell. These can lead to unforeseen biological responses, cellular toxicity, or a misinterpretation of experimental data, posing a significant challenge in drug discovery and basic research.[4][5]

Q3: Is there a publicly available off-target profile for this compound? A3: To date, a comprehensive, publicly accessible off-target profile of this compound against a broad panel of proteins (e.g., a kinome scan) has not been detailed in scientific literature. While studies report low toxicity in specific cell lines, the full selectivity profile across the proteome is not publicly characterized.[2][3] This underscores the importance of researchers empirically validating the compound's specificity within their own experimental systems.

Q4: Why is it critical to consider potential off-target effects in my experiments with this compound? A4: Uncharacterized off-target effects can significantly compromise research outcomes by causing:

  • Misinterpretation of Data: An observed cellular phenotype could be erroneously credited to PD-L1 inhibition when an off-target interaction is the actual cause.

  • Lack of Reproducibility: Experimental results may differ across various cell types that express differing levels of the unknown off-target protein(s).

  • Unexpected Cytotoxicity: Off-target binding can induce cellular stress or cell death, which is independent of the on-target mechanism and can confound experimental readouts.[4]

Q5: What are the best practices for assessing the specificity of this compound in my research? A5: A multi-pronged approach is recommended to confidently attribute an observed effect to the on-target activity of this compound:

  • Use Orthogonal Controls: Employ a structurally different inhibitor that also targets the PD-1/PD-L1 interaction. Observing the same phenotype with a different chemical scaffold strengthens the evidence for an on-target effect.

  • Perform Dose-Response Analysis: On-target effects should exhibit a clear, saturable dose-response relationship. Off-target effects may manifest at different concentration ranges, often higher than the on-target EC50.

  • Employ Rescue Experiments: Where feasible, overexpression of the intended target (PD-L1) could potentially reverse the observed phenotype, providing strong evidence for on-target engagement.

  • Conduct Independent Off-Target Profiling: For critical findings, consider using commercial services for kinase selectivity profiling (e.g., KINOMEscan) or utilize chemical proteomics methods to perform an unbiased screen for off-target binding partners.[6][7]

Troubleshooting Guide

This guide addresses common experimental issues and provides systematic steps to discern between on-target and potential off-target effects of this compound.

Issue 1: The observed cellular phenotype is inconsistent with the known function of PD-L1 inhibition.

  • Question: I am using this compound and observing effects not typically associated with immune checkpoint blockade, such as changes in cellular metabolism or morphology. What could be the cause?

  • Possible Cause & Solution:

    • Potential Off-Target Effect: this compound may be interacting with an unintended protein in your cell model, leading to the unexpected phenotype.

    • Troubleshooting Steps:

      • Validate On-Target Engagement: First, confirm that this compound is binding to PD-L1 in your cells at the concentrations used. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this (see Experimental Protocols).

      • Use a Negative Control Analog: If accessible, a structurally similar but biologically inactive version of this compound should not produce the same phenotype if the effect is on-target.

      • Consider an Off-Target Identification Workflow: If the effect is robust and on-target engagement is confirmed, it is advisable to pursue an unbiased screening method, such as affinity purification-mass spectrometry, to identify novel binding partners (see diagram below).

Issue 2: The potency of this compound in my cell-based assay differs significantly from published values.

  • Question: The reported biochemical IC50 for this compound is ~2.25 nM, with a cellular EC50 of ~253 nM.[1][2] My experiments require much higher concentrations to elicit a response. Why might this be?

  • Possible Cause & Solution:

    • Assay-Specific Variables: Discrepancies between biochemical and cellular potencies are common and can be influenced by factors like cell membrane permeability, intracellular drug concentrations, and target expression levels.

    • Troubleshooting Steps:

      • Verify Target Expression: Confirm the expression level of PD-L1 in your specific cell line via Western blot or flow cytometry. Lower expression may necessitate higher inhibitor concentrations.

      • Assess Compound Stability: Ensure this compound is stable in your specific cell culture medium over the full duration of your experiment.

      • Review Assay Conditions: For T-cell activation assays, ensure parameters such as effector-to-target cell ratios and the concentration of T-cell receptor agonists are optimized and consistent.

Issue 3: I am observing unexpected cytotoxicity at concentrations intended for specific biological effects.

  • Question: this compound is causing significant cell death in my experiments, confounding the results. The literature suggests it has low toxicity.[3] What steps should I take?

  • Possible Cause & Solution:

    • Cell-Type Dependent Toxicity: The reported low toxicity may not apply to all cell types. Your model system could be uniquely sensitive to either on-target or off-target activities of this compound.

    • Troubleshooting Steps:

      • Determine the Therapeutic Window: Conduct a dose-response curve for cell viability (e.g., using an MTT or CellTiter-Glo assay) in parallel with your functional assay. This will help you identify a concentration range that is effective without being overly toxic.

      • Include Rigorous Controls: Always use a vehicle control (e.g., DMSO) at the highest final concentration to ensure the solvent is not the source of toxicity.

      • Investigate Potential Off-Target Liabilities: If the toxic concentration overlaps with the effective concentration, this may signal an off-target liability. This scenario warrants further investigation using orthogonal controls or off-target profiling methods.

Quantitative Data Summary

The table below summarizes the publicly available quantitative data for the on-target activity of this compound. A comprehensive off-target binding profile is not currently available in the public domain.

ParameterValueAssay TypeTarget/EffectReference
IC50 2.25 nMHomogeneous Time-Resolved Fluorescence (HTRF) Binding AssayPD-1/PD-L1 Interaction[2]
EC50 253 nMT-cell Receptor-Mediated Activation of T-lymphocytesPD-1/PD-L1 Interaction[1]
EC50 (Toxicity) 33.4 µMMetabolic Activity Assay in Jurkat T-cellsUnspecific Cytotoxicity[3]

Experimental Protocols

Protocol 1: In Vitro PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This protocol provides a framework for determining the in vitro potency of this compound in disrupting the PD-1/PD-L1 interaction.

  • Materials:

    • Recombinant human PD-1 protein with an Fc tag

    • Recombinant human PD-L1 protein with a His-tag

    • HTRF Donor: Europium cryptate-labeled anti-Fc antibody

    • HTRF Acceptor: Allophycocyanin (APC)-labeled anti-His antibody

    • This compound (10 mM stock in DMSO)

    • Assay Buffer: PBS, pH 7.4, 0.1% BSA, 0.05% Tween-20

    • 384-well, low-volume, white assay plates

    • HTRF-compatible microplate reader

  • Procedure:

    • Prepare a serial dilution series of this compound in DMSO, followed by a second dilution in Assay Buffer.

    • Dispense 2 µL of diluted this compound or DMSO vehicle into the assay plate wells.

    • Add 4 µL of a solution containing PD-1-Fc and PD-L1-His in Assay Buffer to each well. Typical final concentrations are in the low nanomolar range.

    • Incubate for 60 minutes at room temperature to allow for binding equilibration.

    • Add 4 µL of a pre-mixed solution of the HTRF donor and acceptor antibodies in Assay Buffer.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence emission at 620 nm (donor) and 665 nm (acceptor) using an HTRF plate reader.

    • Calculate the HTRF ratio (Emission665nm / Emission620nm * 10,000) and plot the normalized data against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Cell-Based T-Cell Activation Reporter Assay

This protocol measures the ability of this compound to restore T-cell activation using a luciferase reporter construct.

  • Materials:

    • Effector Cells: Jurkat T-cells stably expressing PD-1 and an NFAT-driven luciferase reporter.

    • Antigen-Presenting Cells (APCs): A cell line (e.g., CHO-K1) stably expressing PD-L1 and a T-cell receptor (TCR) agonist.

    • This compound (10 mM stock in DMSO).

    • Complete cell culture medium.

    • 96-well, white, clear-bottom tissue culture plates.

    • Luciferase detection reagent (e.g., ONE-Glo™ or Bright-Glo™).

    • Luminometer.

  • Procedure:

    • Seed the APCs in the 96-well plate and allow them to attach overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add the diluted this compound or vehicle control to the wells with APCs.

    • Add the Jurkat T-cell suspension to the wells.

    • Co-culture the cells for 6 to 24 hours at 37°C and 5% CO2.

    • Equilibrate the plate to room temperature for 15 minutes.

    • Add the luciferase detection reagent to each well as per the manufacturer's protocol.

    • Measure the luminescence signal using a plate-reading luminometer.

    • Plot the luminescence intensity against the inhibitor concentration to calculate the EC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol confirms the direct binding of this compound to PD-L1 within intact cells.

  • Materials:

    • A cell line with endogenous or over-expressed PD-L1.

    • This compound (10 mM stock in DMSO).

    • PBS supplemented with protease and phosphatase inhibitors.

    • Non-denaturing lysis buffer.

    • A thermal cycler for precise temperature control.

    • Standard Western blotting equipment and reagents.

    • A specific primary antibody against PD-L1.

  • Procedure:

    • Harvest cultured cells and resuspend them in fresh medium.

    • Treat the cells with this compound at a saturating concentration (e.g., 10x EC50) or with a vehicle control (DMSO) for 1-2 hours at 37°C.

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, then cool to 4°C.

    • Lyse the cells by adding lysis buffer and incubating on ice, followed by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes to pellet denatured, aggregated proteins.

    • Carefully transfer the supernatant (soluble protein fraction) to new tubes.

    • Analyze the amount of soluble PD-L1 in each sample by Western blot.

    • Quantify the band intensities and plot the percentage of soluble PD-L1 relative to the unheated control against the temperature. A rightward shift in the melting curve for the this compound-treated samples indicates thermal stabilization and confirms target engagement.

Visualizations

Caption: PD-1/PD-L1 signaling and this compound mechanism of action.

Off_Target_Workflow start Start: Unexpected Phenotype Observed biochemical Biochemical Profiling (e.g., Kinome Scan) start->biochemical Unbiased Screening proteomics Chemical Proteomics (e.g., Affinity Purification-MS) start->proteomics Unbiased Screening validation Validate Putative Off-Targets biochemical->validation proteomics->validation orthogonal Use Orthogonal Inhibitor for the Putative Off-Target validation->orthogonal knockdown siRNA/CRISPR Knockdown of Putative Off-Target validation->knockdown phenocopy Does inhibition or knockdown of the off-target phenocopy the effect of this compound? orthogonal->phenocopy knockdown->phenocopy confirm Off-Target Confirmed phenocopy->confirm Yes re_evaluate Re-evaluate Initial Hypothesis phenocopy->re_evaluate No

Caption: Experimental workflow for identifying off-target effects.

Troubleshooting_Tree start Unexpected Result with this compound q1 Is the result reproducible and dose-dependent? start->q1 a1_no Troubleshoot Assay: - Check reagents & protocol - Verify compound integrity q1->a1_no No q2 Does the phenotype match known on-target effects? q1->q2 Yes a2_yes On-Target Effect Likely: - Publish with confidence q2->a2_yes Yes q3 Does an orthogonal PD-L1 inhibitor cause the same effect? q2->q3 No a3_yes Novel On-Target Effect Possible: - Further investigation needed q3->a3_yes Yes q4 Confirm On-Target Engagement (e.g., CETSA) q3->q4 No a4_no Compound may not be entering cells or engaging the target. - Troubleshoot cellular uptake. q4->a4_no No a4_yes Potential Off-Target Effect: - Initiate off-target identification workflow. q4->a4_yes Yes

References

How to minimize BMS-1001 toxicity in long-term cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BMS-1001, a small-molecule inhibitor of the PD-1/PD-L1 interaction. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help minimize toxicity and ensure successful long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction.[1] By binding to PD-L1, this compound blocks its interaction with the PD-1 receptor on T-cells.[2][3] This blockade alleviates the inhibitory signal, thereby restoring T-cell activation and anti-tumor immune responses.[2][4]

Q2: What is the reported toxicity of this compound in cell lines?

A2: this compound is reported to have low toxicity in various cell lines.[1][2][5] A key study determined the half-maximal effective concentration (EC50) for the unspecific toxicity of this compound in Jurkat T-lymphocytes to be 33.4 µM.[2] It is important to note that toxicity can be cell-line dependent and influenced by experimental conditions.

Q3: How should I prepare and store this compound stock solutions?

A3: For optimal stability, this compound should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[6][7] Prepare a concentrated stock solution (e.g., 10 mM), aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C, protected from light.[8]

Q4: What is the recommended starting concentration for this compound in my experiments?

A4: The optimal concentration of this compound is application-dependent. For PD-1/PD-L1 blockade, concentrations typically range from 0.12 µM to 3 µM.[6] It is crucial to perform a dose-response experiment for your specific cell line and assay to determine the lowest effective concentration that minimizes potential toxicity.

Q5: How can I minimize solvent-related toxicity in my long-term cultures?

A5: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[9] It is critical to ensure the final concentration of the solvent in the culture medium is kept to a minimum, generally below 0.1% (v/v).[9] Always include a vehicle control (media with the same final concentration of solvent) in your experiments to assess any solvent-induced effects.[10]

Troubleshooting Guide

This guide addresses common issues that may arise during long-term cell culture experiments with this compound.

Issue Possible Cause Suggested Solution
High Cell Death or Low Viability Inhibitor concentration is too high: Exceeding the optimal concentration can lead to off-target effects and cytotoxicity.[10]Perform a dose-response curve to identify the optimal, non-toxic concentration for your specific cell line. Start with a broad range of concentrations, including those below the reported EC50 of 33.4 µM.[2]
Prolonged exposure: Continuous exposure, even at lower concentrations, can lead to cumulative toxicity over time.Consider intermittent dosing (e.g., treat for a specific period, then replace with fresh media without the inhibitor) or reduce the overall duration of the experiment if possible.
Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.[9]Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1%).[9] Run a vehicle-only control to assess solvent toxicity.[10]
Cell line sensitivity: Some cell lines are inherently more sensitive to chemical treatments.If feasible, consider using a more robust cell line. Otherwise, perform extensive optimization of the inhibitor concentration and exposure duration.
Inconsistent Results Between Experiments Inhibitor degradation: Improper storage or handling can lead to reduced activity of this compound.Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[8]
Variability in cell culture conditions: Differences in cell passage number, seeding density, or media composition can affect cellular responses.[11]Use cells within a consistent and limited passage number range. Standardize cell seeding density and ensure consistent media formulation for all experiments.
Mycoplasma contamination: Mycoplasma can significantly alter cellular physiology and response to treatment.Regularly test your cell cultures for mycoplasma contamination.
Reduced or No Inhibitory Effect Sub-optimal inhibitor concentration: The concentration of this compound may be too low to effectively block the PD-1/PD-L1 interaction.Re-evaluate the dose-response curve to ensure you are using a concentration that provides the desired level of inhibition.
Inhibitor instability in media: this compound may degrade in the cell culture medium over long incubation periods.[8]Assess the stability of this compound in your specific culture medium over time. Consider replenishing the medium with a fresh inhibitor at regular intervals during long-term experiments.
High PD-L1 expression: Very high levels of PD-L1 expression on target cells may require a higher concentration of this compound for effective blockade.Characterize the PD-L1 expression levels on your cells. You may need to adjust the this compound concentration accordingly.

Data Presentation

Table 1: this compound Activity and Toxicity Profile

ParameterValueCell Line / Assay ConditionReference
IC50 (PD-1/PD-L1 Binding) 2.25 nMHomogeneous Time-Resolved Fluorescence (HTRF) binding assay[1][5]
EC50 (PD-1/PD-L1 Blockade) 253 nMCell-based assay[6]
EC50 (Unspecific Toxicity) 33.4 µMJurkat T-lymphocytes[2]

Experimental Protocols

Protocol 1: Determination of Optimal Non-Toxic Concentration of this compound

This protocol describes a method to determine the optimal concentration of this compound that effectively inhibits the PD-1/PD-L1 pathway without causing significant cytotoxicity in a long-term cell culture setting.

Materials:

  • Target cell line(s)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., Resazurin, MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the desired experimental duration (e.g., 5-7 days). Allow cells to adhere and stabilize for 24 hours.

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in a complete culture medium. A suggested starting range is from 0.01 µM to 50 µM. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control (medium only).

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation: Incubate the plate for the desired long-term duration (e.g., 72, 96, 120 hours). If the experiment extends beyond 72 hours, consider a partial media change with freshly prepared inhibitor dilutions every 48-72 hours to maintain nutrient levels and inhibitor concentration.

  • Cell Viability Assessment: At each time point, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the cell viability against the this compound concentration for each time point.

    • Determine the highest concentration of this compound that does not significantly reduce cell viability over the long-term culture period. This will be your optimal working concentration range.

Visualizations

PD1_PDL1_Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction MHC_Peptide MHC-Peptide TCR TCR MHC_Peptide->TCR Inhibition Inhibition PD1->Inhibition Inhibitory Signal Activation T-Cell Activation TCR->Activation Signal 1 Inhibition->Activation BMS1001 This compound BMS1001->PDL1 Blocks Interaction

Caption: this compound blocks the PD-1/PD-L1 interaction, inhibiting the negative signal and promoting T-cell activation.

Troubleshooting_Workflow Start High Cell Toxicity Observed Check_Concentration Is Concentration > EC50 (33.4 µM)? Start->Check_Concentration Lower_Concentration Lower this compound Concentration Check_Concentration->Lower_Concentration Yes Check_Solvent Is Solvent Conc. > 0.1%? Check_Concentration->Check_Solvent No Optimize_Protocol Further Protocol Optimization Needed Lower_Concentration->Optimize_Protocol Lower_Solvent Lower Solvent Concentration Check_Solvent->Lower_Solvent Yes Check_Duration Is Culture Duration > 72h? Check_Solvent->Check_Duration No Lower_Solvent->Optimize_Protocol Intermittent_Dosing Consider Intermittent Dosing Check_Duration->Intermittent_Dosing Yes Check_Duration->Optimize_Protocol No Intermittent_Dosing->Optimize_Protocol

Caption: A logical workflow for troubleshooting high toxicity in this compound long-term cell cultures.

References

Adjusting BMS-1001 dosage for in vivo animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and frequently asked questions (FAQs) for researchers utilizing the small-molecule PD-1/PD-L1 inhibitor, BMS-1001, in in vivo animal studies. The information provided is intended to help troubleshoot common issues and establish an effective dosing regimen.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in an in vivo mouse study?

A1: As of now, specific in vivo dosing information for this compound has not been published in peer-reviewed literature. The primary studies on this compound have focused on its in vitro characterization.[1][2][3] Therefore, a starting dose must be determined empirically through a dose-finding (dose escalation) study.

However, data from other orally bioavailable small-molecule PD-L1 inhibitors can provide a starting point for your study design. Doses for similar compounds in mouse tumor models have ranged from 15 mg/kg to 100 mg/kg, administered daily via oral gavage.[4][5][6]

Q2: How do I formulate this compound for oral administration in mice?

A2: this compound is an orally active compound.[7][8] For in vivo studies, a common formulation for oral gavage is a suspension in a vehicle such as 0.5% methylcellulose (B11928114) with 0.2% Tween 80.[8] Another option is a solution in DMSO diluted with saline or a mixture of PEG300 and saline for intraperitoneal injection, although oral administration is more common for this class of compounds.[8] It is crucial to ensure the formulation is homogenous and stable for the duration of the experiment.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction.[1][7][9] It binds to PD-L1, preventing it from engaging with the PD-1 receptor on T-cells.[1][10] This blockade disrupts the inhibitory signal that cancer cells use to evade the immune system, thereby restoring T-cell activation and promoting an anti-tumor immune response.[1][10] Some small-molecule PD-L1 inhibitors have been shown to induce dimerization and subsequent internalization of PD-L1.[4][8]

Q4: What are some key considerations for designing an in vivo efficacy study with this compound?

A4: Key considerations include:

  • Animal Model: Syngeneic mouse tumor models (e.g., MC38 colon adenocarcinoma, B16F10 melanoma, CT26 colon carcinoma) are commonly used to evaluate immuno-oncology agents as they have a competent immune system.[4][5][6]

  • Tumor Implantation: Tumor cells are typically implanted subcutaneously into the flank of the mice.[8]

  • Treatment Initiation: Treatment usually begins once tumors are palpable and have reached a specific size (e.g., 50-100 mm³).[8]

  • Monitoring: Tumor growth should be measured regularly (e.g., every 2-3 days) using calipers.[8] Animal body weight should also be monitored as an indicator of toxicity.[8]

  • Endpoint: The study endpoint may be a specific tumor volume, a predetermined time point, or signs of animal morbidity.

Troubleshooting Guide

Issue Potential Cause Recommended Action
No observed anti-tumor efficacy Sub-optimal dose: The dose of this compound may be too low to achieve sufficient target engagement.Perform a dose-escalation study to identify the maximum tolerated dose (MTD) and a range of effective doses.
Poor bioavailability: The formulation may not be optimal for absorption.Experiment with different formulation vehicles. Perform pharmacokinetic (PK) studies to determine the plasma concentration of this compound after administration.
Tumor model resistance: The chosen tumor model may not be sensitive to PD-1/PD-L1 blockade.Select a tumor model known to be responsive to immune checkpoint inhibitors.
Toxicity observed (e.g., weight loss, lethargy) Dose is too high: The administered dose may be exceeding the maximum tolerated dose.Reduce the dose of this compound. Consider an intermittent dosing schedule (e.g., 3 days on, 4 days off) which has been shown to mitigate toxicity for some small-molecule inhibitors.[11]
Vehicle toxicity: The formulation vehicle may be causing adverse effects.Run a vehicle-only control group to assess the toxicity of the formulation.
Variability in tumor growth within treatment groups Inconsistent tumor cell implantation: Variation in the number of viable tumor cells injected.Ensure consistent cell viability and injection technique.
Inconsistent drug administration: Inaccurate dosing or gavage technique.Ensure all personnel are properly trained in animal handling and dosing procedures.

Quantitative Data

Table 1: In Vivo Dosages of Representative Small-Molecule PD-L1 Inhibitors in Mouse Models

CompoundAnimal ModelTumor ModelDoseRoute of AdministrationObserved EfficacyReference
Compound 7 (sodium salt)MouseB16F1015 mg/kgNot Specified64.11% tumor weight inhibition[5]
L24MouseMC38 (PD-L1-humanized)25 mg/kgNot Specified44.2% tumor growth inhibition[4]
L24MouseMC38 (PD-L1-humanized)50 mg/kgNot Specified30.8% tumor growth inhibition[4]
SCL-1MouseVarious syngeneic models50 mg/kgNot SpecifiedSignificant anti-tumor effects[6][12]
SCL-1MouseRENCA100 mg/kgNot SpecifiedSignificant anti-tumor effects[6][12]
INCB090244MouseTwo distinct humanized modelsDose-dependentOralSingle-agent activity[4]

Experimental Protocols

Protocol 1: In Vivo Dose-Finding Study for this compound

  • Animal Model: Use 6-8 week old female C57BL/6 mice.

  • Dose Formulation: Prepare a suspension of this compound in 0.5% methylcellulose with 0.2% Tween 80.

  • Dose Escalation:

    • Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 25 mg/kg, 50 mg/kg, 100 mg/kg).

    • Administer the drug orally once daily for 14 days.

  • Monitoring:

    • Record body weight daily.

    • Observe animals for any clinical signs of toxicity.

  • Endpoint: The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not induce significant toxicity (e.g., >15-20% body weight loss or other severe clinical signs).

Protocol 2: In Vivo Efficacy Study

  • Animal Model and Tumor Implantation:

    • Use a syngeneic mouse model (e.g., MC38 in C57BL/6 mice).

    • Subcutaneously inject 0.5 x 10^6 to 1 x 10^6 MC38 cells into the flank of each mouse.[8]

  • Treatment Groups:

    • Once tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 mice per group):

      • Vehicle control

      • This compound at one or more doses below the MTD

  • Drug Administration: Administer the assigned treatment orally once daily.

  • Monitoring:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.[8]

    • Monitor body weight every 2-3 days.[8]

  • Data Analysis: Compare tumor growth rates and final tumor volumes between the treatment and vehicle control groups.

Visualizations

PD1_PDL1_Signaling_Pathway PD-1/PD-L1 Signaling Pathway and Inhibition by this compound cluster_APC Tumor Cell / APC cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding MHC_TCR MHC-TCR Interaction TCR TCR Inhibition Inhibition of T-Cell Signaling PD1->Inhibition Inhibitory Signal Activation T-Cell Activation TCR->Activation Signal 1 Inhibition->Activation Blocks BMS1001 This compound BMS1001->PDL1 Inhibits Binding to PD-1

Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.

Experimental_Workflow In Vivo Efficacy Study Workflow start Start tumor_implantation Tumor Cell Implantation (e.g., MC38 in C57BL/6 mice) start->tumor_implantation tumor_growth Tumor Growth to Palpable Size (50-100 mm³) tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Oral Administration (Vehicle or this compound) randomization->treatment monitoring Tumor Volume and Body Weight Measurement (every 2-3 days) treatment->monitoring monitoring->treatment Repeat endpoint Study Endpoint Reached monitoring->endpoint Tumor size limit or time point data_analysis Data Analysis and Comparison of Groups endpoint->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for an in vivo efficacy study of this compound.

References

Technical Support Center: Overcoming Resistance to Small-Molecule PD-L1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing small-molecule PD-L1 inhibitors, such as BMS-1001. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to acquired resistance in cancer cell lines during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and similar small-molecule PD-L1 inhibitors?

A1: this compound is a potent inhibitor of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) interaction.[1][2][3] Unlike monoclonal antibodies, these small molecules bind directly to human PD-L1, blocking its interaction with the PD-1 receptor on T-cells.[4][5][6] This action alleviates the inhibitory signal on T-cells, restoring their ability to recognize and attack cancer cells.[4][5] Some small-molecule inhibitors, like BMS-1166, have also been shown to interfere with PD-L1 post-translational processing by inhibiting its glycosylation and blocking its export from the endoplasmic reticulum.[7][8][9]

Q2: My cancer cell line is showing reduced sensitivity to a small-molecule PD-L1 inhibitor in my T-cell co-culture system. What are the potential mechanisms of this acquired resistance?

A2: Acquired resistance to PD-1/PD-L1 blockade in an in vitro setting is a multifaceted issue that often involves changes in the cancer cells that affect their interaction with T-cells. The primary mechanisms include:

  • Defects in Antigen Presentation Machinery: Cancer cells may lose the ability to present tumor antigens to T-cells. This is frequently caused by mutations or downregulation of Beta-2 microglobulin (B2M), a critical component of the MHC class I complex.[6][10][11][12][13] Without proper antigen presentation, T-cells cannot recognize or target the cancer cells, rendering the PD-L1 inhibitor ineffective.[10]

  • Dysregulation of the Interferon-Gamma (IFN-γ) Signaling Pathway: While acute IFN-γ signaling can enhance anti-tumor immunity, chronic exposure in a co-culture system can paradoxically drive resistance.[1][5][14] This can lead to the upregulation of alternative immune checkpoints (e.g., TIM-3, LAG-3) on T-cells and the establishment of a T-cell exhaustion phenotype.[3][4][15][16][17]

  • Upregulation of Alternative Immune Checkpoints: In response to PD-L1 blockade, T-cells in the co-culture may begin to express other inhibitory receptors like TIM-3, LAG-3, CTLA-4, or VISTA.[3][15][17] These alternative checkpoints can transmit inhibitory signals and suppress T-cell function, thereby compensating for the inhibition of the PD-1/PD-L1 axis.

Troubleshooting Guides

Issue 1: Decreased T-cell mediated cytotoxicity observed after prolonged co-culture with this compound.

This is a common indicator of acquired resistance. The following workflow can help you diagnose and address the issue.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Mechanism Investigation cluster_2 Phase 3: Overcoming Resistance start Decreased cytotoxicity observed confirm_resistance Confirm Resistance: Establish IC50 shift in resistant vs. parental cell line using a T-cell killing assay. start->confirm_resistance check_antigen Assess Antigen Presentation: Check for B2M and MHC Class I expression via Western Blot or Flow Cytometry. confirm_resistance->check_antigen If resistance is confirmed check_ifn Analyze IFN-γ Pathway: Measure STAT1/IRF1 activation (pSTAT1) in cancer cells via Western Blot after IFN-γ stimulation. check_antigen->check_ifn If B2M/MHC I is lost check_alt_checkpoints Profile Alternative Checkpoints: Analyze T-cells for TIM-3, LAG-3 expression via Flow Cytometry. check_antigen->check_alt_checkpoints If B2M/MHC I is intact epigenetic_mod Epigenetic Modulation: Treat resistant cells with HDAC or DNMT inhibitors to potentially restore B2M/MHC I expression. check_ifn->epigenetic_mod jak_inhibitor Target IFN-γ Signaling: Use a JAK inhibitor to modulate the effects of chronic IFN-γ signaling. check_ifn->jak_inhibitor combo_therapy Combination Strategy: Test combination of this compound with antibodies against alternative checkpoints (e.g., anti-TIM-3). check_alt_checkpoints->combo_therapy

Caption: Troubleshooting workflow for acquired resistance.

Issue 2: Cancer cell line shows high intrinsic resistance to this compound.

If a cell line is resistant from the outset, it may be due to pre-existing factors.

  • Low or Absent PD-L1 Expression: The target of this compound is PD-L1. If the cancer cell line does not express PD-L1, the drug will have no effect.

    • Solution: Verify PD-L1 expression using Western Blot or Flow Cytometry. IFN-γ can be used to induce PD-L1 expression in many cell lines.

  • Defective IFN-γ Signaling: The cell line may have mutations in the IFN-γ receptor or downstream signaling components (e.g., JAK1, JAK2), preventing the upregulation of PD-L1 in response to T-cell activity.

    • Solution: Test the cell line's responsiveness to exogenous IFN-γ by measuring STAT1 phosphorylation and PD-L1 induction. If the pathway is defective, this cell line may not be a suitable model for studying adaptive resistance.

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated during a resistance study.

Table 1: Cytotoxicity of BMS-202 (a related PD-L1 inhibitor) in Sensitive and Resistant Cancer Cell Lines

Cell LineTreatmentIC50 (µM) in T-cell Co-cultureFold Resistance
SCC-3 (Parental)BMS-20215.0[18]1.0
SCC-3 (Resistant)BMS-202> 100> 6.7

Table 2: Protein Expression Changes in Resistant vs. Parental Cell Lines

Cell LineProteinExpression Level (Relative to Parental)Method
SCC-3 (Resistant)PD-L11.1Western Blot
SCC-3 (Resistant)B2M0.2Western Blot
SCC-3 (Resistant)MHC Class I0.3Flow Cytometry

Key Experimental Protocols

Protocol: Generation of a Resistant Cancer Cell Line

This protocol describes how to generate an acquired resistance model through continuous drug exposure. This method is adapted from established procedures for creating drug-resistant cell lines.[19][20][21][22]

  • Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line in a standard T-cell co-culture cytotoxicity assay.

  • Continuous Exposure: Culture the parental cancer cells with activated T-cells at an appropriate Effector:Target ratio in the presence of this compound at a starting concentration of IC20 (20% inhibitory concentration).

  • Dose Escalation: Once the cells resume a normal proliferation rate, subculture them and increase the concentration of this compound by approximately two-fold.

  • Repeat: Repeat the dose escalation step for several months. Surviving cells will gradually adapt to the drug pressure.

  • Confirmation of Resistance: Periodically test the IC50 of the cultured cells. A significant increase in the IC50 value (e.g., >5-fold) compared to the parental line confirms the development of resistance.

  • Cryopreservation: Freeze aliquots of the resistant cell line at various passages for future experiments.

Protocol: T-cell/Tumor Organoid Co-Culture Cytotoxicity Assay

This protocol allows for the assessment of T-cell killing capacity in a 3D model, which can be more physiologically relevant. This method is based on established organoid co-culture protocols.[23][24]

  • Organoid Culture: Generate tumor organoids from the cancer cell line of interest according to established protocols.

  • IFN-γ Stimulation (Optional): To maximize antigen presentation, pre-treat the tumor organoids with IFN-γ (e.g., 100 ng/mL) for 24-48 hours. This will upregulate MHC Class I and PD-L1.

  • T-cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) and expand tumor-reactive T-cells.

  • Co-culture Setup: Dissociate organoids into small clumps or single cells and co-culture them with the expanded T-cells at various Effector:Target ratios (e.g., 1:1, 5:1, 10:1).

  • Treatment: Add this compound or other test compounds at desired concentrations to the co-culture wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the co-culture for 48-72 hours.

  • Readout: Assess cytotoxicity by measuring the viability of the tumor organoids. This can be done using assays like CellTiter-Glo® 3D or by dissociating the organoids and using flow cytometry to count remaining cancer cells (distinguished by a fluorescent label or cell-surface marker).

Protocol: Western Blot for Antigen Presentation and IFN-γ Signaling Proteins
  • Cell Lysis: Lyse parental and resistant cancer cells (both with and without IFN-γ stimulation) using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against B2M, pan-MHC Class I (W6/32), p-STAT1 (Tyr701), STAT1, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

Signaling Pathway Diagrams

PDL1_Pathway cluster_tcell T-Cell cluster_cancer Cancer Cell PD1 PD-1 SHP2 SHP2 PD1->SHP2 TCR TCR Activation T-Cell Activation TCR->Activation Signal SHP2->Activation PDL1 PD-L1 PDL1->PD1 Inhibits Antigen_MHC Antigen-MHC I Antigen_MHC->TCR Recognizes BMS1001 This compound BMS1001->PDL1 Blocks

Caption: PD-1/PD-L1 signaling pathway and this compound inhibition.

IFN_Pathway cluster_cancer_cell Cancer Cell Cytoplasm cluster_nucleus Nucleus cluster_resistance Resistance Mechanisms JAK1_2 JAK1/JAK2 STAT1 STAT1 JAK1_2->STAT1 Phosphorylates JAK_mutation Loss-of-function mutation in JAK1/2 JAK1_2->JAK_mutation pSTAT1 pSTAT1 STAT1->pSTAT1 pSTAT1_dimer pSTAT1 Dimer pSTAT1->pSTAT1_dimer Dimerizes & Translocates IRF1 IRF1 PDL1_Gene PD-L1 Gene IRF1->PDL1_Gene Transcription B2M_Gene B2M Gene IRF1->B2M_Gene Transcription B2M_loss Loss of B2M expression (mutation/epigenetic silencing) B2M_Gene->B2M_loss pSTAT1_dimer->IRF1 Induces IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR IFNgR->JAK1_2

Caption: IFN-γ signaling and resistance mechanisms.

References

Best practices for storing and handling BMS-1001

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of experiments involving BMS-1001, a potent, orally active inhibitor of the PD-1/PD-L1 immune checkpoint.

Frequently Asked Questions (FAQs)

1. What is the recommended method for storing this compound?

Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both the solid form and solutions are as follows:

  • Solid Form: this compound as a powder should be stored at -20°C for long-term stability, where it can be kept for up to three years.[1][2] For short-term storage, it can be kept at 4°C for a couple of years.[2][3] It is important to store the powder in a dry, dark environment.[3]

  • Stock Solutions: Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to one year to ensure stability.[1] Some suppliers suggest that storage at -80°C is viable for six months, and at -20°C for one month.[2][4] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1][4]

2. How should I prepare a stock solution of this compound?

The most common solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][5] Due to its hydrophobic nature, using fresh, anhydrous DMSO is recommended as moisture can reduce its solubility.[5] Sonication may be necessary to fully dissolve the compound.[1][6]

3. What are the solubility limits of this compound?

The solubility of this compound can vary slightly depending on the specific form (free base or hydrochloride salt) and the supplier. Here are some reported solubility values:

  • In DMSO: Solubility ranges from approximately 5.95 mg/mL (10.01 mM) to as high as 150 mg/mL (~297.32 mM) for the sodium salt.[3][6] For the hydrochloride salt, a solubility of 11.5 mg/mL (18.22 mM) has been reported.[1]

  • In vivo Formulations: For animal studies, this compound is often prepared in a vehicle containing a combination of solvents. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a concentration of at least 1 mg/mL.[1] Another formulation for the sodium salt uses 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for a clear solution of ≥ 7.5 mg/mL.[3]

4. Is this compound cytotoxic?

This compound has been reported to have low toxicity towards tested cell lines.[2][7] However, like any compound, it can exhibit cytotoxicity at high concentrations. One study reported EC50 values for cytotoxicity between 33.4 and 40.5 μM in different cell lines.[7] It is always recommended to perform a dose-response curve for cytotoxicity in your specific cell line of interest.

Troubleshooting Guide

Issue 1: Unexpectedly Low or No Activity in Cell-Based Assays
Possible Cause Troubleshooting Steps
Compound Degradation - Ensure this compound has been stored correctly (powder at -20°C, stock solutions at -80°C).- Avoid repeated freeze-thaw cycles by using aliquots.- Prepare fresh dilutions from a new aliquot for each experiment.
Incomplete Dissolution - Visually inspect the stock solution for any precipitate.- If precipitate is present, gently warm the solution and sonicate to aid dissolution.- When diluting the stock solution into aqueous media, ensure rapid mixing to prevent precipitation.
Incorrect Assay Conditions - Verify the final concentration of this compound in your assay.- Confirm that the cell density and incubation times are appropriate for detecting a response.- Ensure that the PD-L1 expression on your target cells is sufficient for inhibition to be observed.
Low Potency in Cellular Assays - Be aware that the potency of this compound in cell-based assays (EC50 in the three-digit nanomolar range) can be significantly lower than its biochemical IC50 (2.25 nM).[6][7] This is a known characteristic of this class of inhibitors.
Issue 2: Compound Precipitation in Aqueous Media
Possible Cause Troubleshooting Steps
Low Aqueous Solubility - Keep the final DMSO concentration in your cell culture media as high as your cells can tolerate (typically ≤ 0.5%).- Prepare intermediate dilutions in DMSO before the final dilution into the aqueous buffer.- Add the this compound solution to the aqueous media with vigorous vortexing or stirring.
Buffer Incompatibility - Test the solubility of this compound in a small volume of your specific assay buffer before performing the full experiment.- If precipitation is observed, consider adjusting the pH or ionic strength of the buffer, if your experimental design allows.
Issue 3: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Steps
Variability in Stock Solution - Ensure the stock solution is homogenous before making dilutions. Gently vortex before each use.- Use freshly prepared dilutions for each experiment. The stability of this compound in dilute aqueous solutions over long periods may be limited.
Cellular Factors - Monitor the passage number of your cell lines, as receptor expression levels can change over time.- Ensure consistent cell health and viability between experiments.
Assay Technique - Maintain consistent incubation times, temperatures, and reagent concentrations.- Use positive and negative controls in every experiment to monitor assay performance.

Quantitative Data Summary

ParameterValueAssay ConditionsReference
IC50 2.25 nMHomogenous time-resolved fluorescence (HTRF) binding assay[6][8][9]
EC50 253 nMInhibition of PD-1/PD-L1 interaction[5]
EC50 (Cytotoxicity) 33.4 - 40.5 µMVaries by cell line[7]
Solubility (DMSO) 5.95 - 150 mg/mLVaries by salt form[3][6]
Solubility (In vivo formulation) ≥ 1 mg/mL10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution and sonicate if necessary to ensure complete dissolution.

  • Aliquot the stock solution into single-use vials and store at -80°C.

Protocol 2: In Vitro T-Cell Activation Assay

This protocol is based on a Jurkat T-cell reporter assay.[7]

  • Cell Culture: Culture Jurkat T-cells engineered to express PD-1 and an NFAT-luciferase reporter.

  • Assay Setup:

    • Plate co-culture of Jurkat T-cells and CHO cells expressing a TCR agonist and PD-L1.

    • Alternatively, stimulate Jurkat T-cells with anti-CD3 antibody in the presence of soluble PD-L1.[7]

  • Treatment: Add serial dilutions of this compound (or vehicle control) to the wells.

  • Incubation: Incubate the plate for the desired time (e.g., 24 hours).

  • Readout: Measure luciferase activity as an indicator of T-cell activation.

Visualizations

PD1_Pathway cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC_TCR MHC-Antigen TCR TCR MHC_TCR->TCR Signal 1 Inhibition Inhibition of T-Cell Signaling PD1->Inhibition Activation T-Cell Activation TCR->Activation Inhibition->Activation BMS1001 This compound BMS1001->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.

Troubleshooting_Workflow Start Low/No Activity Observed Check_Storage Verify Storage Conditions (-20°C powder, -80°C stock) Start->Check_Storage Check_Solubility Inspect for Precipitation (Warm/Sonicate if needed) Check_Storage->Check_Solubility Correct New_Aliquot Use Fresh Aliquot Check_Storage->New_Aliquot Incorrect Check_Assay Review Assay Parameters (Concentration, Cell Density, PD-L1 Expression) Check_Solubility->Check_Assay No Precipitate Optimize_Dilution Optimize Dilution Protocol Check_Solubility->Optimize_Dilution Precipitate Found Validate_Assay Validate Assay with Controls Check_Assay->Validate_Assay Parameters Incorrect Resolved Issue Resolved Check_Assay->Resolved Parameters Correct New_Aliquot->Resolved Optimize_Dilution->Resolved Validate_Assay->Resolved

Caption: Troubleshooting workflow for low or no activity of this compound in experiments.

References

Validation & Comparative

Validating BMS-1001's On-Target Effects on the PD-1/PD-L1 Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BMS-1001, a small-molecule inhibitor of the PD-1/PD-L1 pathway, with other therapeutic alternatives. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the signaling pathway and experimental workflows to aid researchers in their evaluation of PD-1/PD-L1 inhibitors.

Comparative Performance of PD-1/PD-L1 Inhibitors

The efficacy of various inhibitors targeting the PD-1/PD-L1 interaction is summarized below. This compound demonstrates potent inhibition of the PD-1/PD-L1 interaction, comparable to other small-molecule inhibitors and within the range of therapeutic monoclonal antibodies.

InhibitorTypeTargetIC50 (nM)Kd (nM)Assay
This compound Small MoleculePD-L12.25[1][2][3]-HTRF Binding Assay
253 (EC50)[4]-T-Cell Activation Assay
BMS-1166Small MoleculePD-L11.4[1][4]-HTRF Binding Assay
276 (EC50)[1]Jurkat/CHO Co-culture
CA-170Small MoleculePD-L1/VISTADisputedNo direct binding observedNMR, HTRF, Cell-based Assays[5][6]
PembrolizumabMonoclonal AbPD-1-0.027[7]-
NivolumabMonoclonal AbPD-1-3.06[7][8]-
AtezolizumabMonoclonal AbPD-L1-0.4[8]SPR
AvelumabMonoclonal AbPD-L1-0.042[8]SPR
DurvalumabMonoclonal AbPD-L1-0.667[9]SPR

PD-1/PD-L1 Signaling Pathway and Inhibition

The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation. The binding of PD-L1 on tumor cells to the PD-1 receptor on T-cells delivers an inhibitory signal, leading to T-cell exhaustion and allowing cancer cells to evade the immune system. This compound binds to PD-L1, blocking its interaction with PD-1 and thereby restoring T-cell activity against tumor cells.[10]

PD1_Pathway cluster_Tcell T-Cell cluster_Tumor Tumor Cell TCR TCR Activation T-Cell Activation TCR->Activation CD28 CD28 CD28->Activation PD1 PD-1 Exhaustion T-Cell Exhaustion PD1->Exhaustion MHC MHC MHC->TCR Signal 1 B7 B7 B7->CD28 Signal 2 PDL1 PD-L1 PDL1->PD1 Inhibitory Signal BMS1001 This compound BMS1001->PDL1 Inhibition Experimental_Workflow Start Start: Compound Synthesis (this compound) BindingAssay Biochemical Binding Assay (e.g., HTRF) Start->BindingAssay CellularAssay Cell-Based Functional Assay (e.g., Jurkat T-Cell Activation) BindingAssay->CellularAssay DataAnalysis Data Analysis (IC50/EC50 Determination) CellularAssay->DataAnalysis Conclusion Conclusion: On-Target Effect Validated DataAnalysis->Conclusion

References

A Comparative Guide to Small-Molecule PD-L1 Inhibitors: BMS-1001 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of cancer immunotherapy has been revolutionized by immune checkpoint inhibitors, particularly those targeting the programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1). While monoclonal antibodies have demonstrated significant clinical success, the development of small-molecule inhibitors offers several potential advantages, including oral bioavailability, improved tumor penetration, lower production costs, and reduced immunogenicity.[1][2][3] This guide provides a comparative analysis of BMS-1001, a notable small-molecule PD-L1 inhibitor, and other compounds in its class, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The PD-1/PD-L1 Immune Checkpoint

The interaction between PD-1, expressed on activated T cells, and PD-L1, often upregulated on tumor cells, transmits an inhibitory signal that suppresses T-cell effector functions, allowing cancer cells to evade the host's immune system.[4][5] Small-molecule inhibitors are designed to disrupt this interaction, thereby restoring anti-tumor immunity.[4]

Mechanism of Action of Small-Molecule PD-L1 Inhibitors

Unlike therapeutic antibodies that typically act as antagonists by binding to the extracellular domains of their targets, many small-molecule PD-L1 inhibitors, including those from the biphenyl-based Bristol-Myers Squibb (BMS) series, employ a distinct mechanism. These molecules bind to a hydrophobic pocket on PD-L1, inducing its dimerization.[1][2] This dimerization sterically hinders the binding of PD-L1 to PD-1 and can promote the internalization and subsequent degradation of the PD-L1 protein.[6]

PDL1_Signaling_Pathway cluster_tcell T Cell TCR TCR Activation T Cell Activation (Cytokine Release, Proliferation) TCR->Activation PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal PDL1_dimer PD-L1 Dimer (Internalized/Degraded) PDL1->PDL1_dimer MHC MHC MHC->TCR Activation Signal SHP2 SHP2 PD1->SHP2 Recruits CD28 CD28 SHP2->TCR Dephosphorylates (Inhibits) Inhibition Inhibition of T Cell Function SHP2->Inhibition Inhibitor Small-Molecule PD-L1 Inhibitor (e.g., this compound) Inhibitor->PDL1 Binds & Induces Dimerization

Caption: PD-L1 signaling pathway and inhibition by small molecules.

Comparative Performance of Small-Molecule PD-L1 Inhibitors

Several small-molecule inhibitors have been developed and characterized. This compound is a potent inhibitor of the PD-1/PD-L1 interaction.[7] The following table summarizes the in vitro efficacy and binding affinity of this compound and other selected small-molecule inhibitors.

CompoundAssay TypeEndpointIC50 / KDReference
This compound HTRF Binding AssayPD-1/PD-L1 InteractionIC50: 2.25 nM[8][9][10]
Cell-based BioassayT-cell ActivationEC50: 253 nM[7]
BMS-1166 HTRF Binding AssayPD-1/PD-L1 InteractionIC50: 1.4 nM[11]
BMS-103 HTRF Binding AssayPD-1/PD-L1 InteractionIC50: 79.1 nM[12]
BMS-142 HTRF Binding AssayPD-1/PD-L1 InteractionIC50: 96.7 nM[12]
INCB086550 HTRF Binding AssayPD-1/PD-L1 InteractionNanomolar Range[13]
Evixapodlin HTRF Binding AssayPD-1/PD-L1 InteractionNanomolar Range[13]
MAX-10181 HTRF Binding AssayPD-1/PD-L1 InteractionNanomolar Range[13]
Anidulafungin Bio-layer Interferometry (BLI)Binding to PD-L1KD: 76.9 μM[2][14]

HTRF: Homogeneous Time-Resolved Fluorescence

This compound and its analogue BMS-1166, developed by Bristol-Myers Squibb, effectively bind to human PD-L1 and block its interaction with PD-1.[1][15] These compounds have demonstrated the ability to restore the activation of T-lymphocytes that was suppressed by both soluble and cell-surface-associated PD-L1.[1][15] Furthermore, they exhibit low toxicity in tested cell lines.[1] More recent compounds like INCB086550, Evixapodlin, and MAX-10181 are also potent inhibitors that disrupt the PD-1/PD-L1 interaction in the nanomolar range and are currently undergoing clinical evaluation.[13]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of PD-L1 inhibitors. Below are methodologies for key assays used to characterize these compounds.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This biochemical assay quantitatively measures the ability of a compound to disrupt the interaction between PD-1 and PD-L1 proteins.

  • Objective: To determine the IC50 value of an inhibitor.

  • Materials:

    • Recombinant human PD-1 and PD-L1 proteins.

    • Europium cryptate-labeled anti-Ig antibody.

    • Assay buffer.

    • Test compounds (e.g., this compound).

    • 384-well low volume plates.

    • HTRF-compatible plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 384-well plate, add the assay buffer, recombinant human PD-L1, and the test compound at various concentrations.

    • Add recombinant human PD-1 protein to the wells.

    • Add the europium cryptate-labeled detection antibody.

    • Incubate the plate at room temperature, protected from light, for the duration specified by the assay kit manufacturer (typically 1-2 hours).

    • Measure the fluorescence at two different wavelengths (e.g., 665 nm and 620 nm) using an HTRF plate reader.

    • Calculate the HTRF ratio and plot the results against the inhibitor concentration to determine the IC50 value.[5]

PD-1/PD-L1 Blockade Bioassay (Cell-based)

This assay measures how an inhibitor restores T-cell activation in a co-culture system.[16] It utilizes engineered Jurkat T-cells that express PD-1 and a luciferase reporter gene driven by the NFAT response element.[1][17]

  • Objective: To measure the functional effect of the inhibitor on T-cell signaling.

  • Materials:

    • PD-1 Effector Cells (e.g., Jurkat-PD-1-NFAT-luc).

    • PD-L1 aAPC/CHO-K1 Cells (Antigen-Presenting Cell surrogates).

    • Assay medium (e.g., RPMI-1640 with 10% FBS).

    • Test compounds and control antibody (e.g., anti-PD-L1 Ab).

    • 96-well white, flat-bottom assay plates.

    • Luminescence detection reagent (e.g., Bio-Glo™ Luciferase Assay System).[11]

    • Luminometer.

  • Procedure:

    • Prepare serial dilutions of the test compound and control antibody in assay medium.

    • Seed the PD-L1 aAPC/CHO-K1 cells into the 96-well plate (e.g., 2 x 104 cells/well) and incubate for 4-6 hours.[11]

    • Add the serially diluted test compounds to the respective wells.[11]

    • Add the PD-1 Effector Cells to the wells (e.g., 1 x 105 cells/well).[11]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours.[11]

    • Allow the plate to equilibrate to room temperature.

    • Add the luminescence detection reagent to each well.

    • Measure luminescence using a luminometer.[11] An increase in luminescence indicates restored T-cell activation due to the blockade of the PD-1/PD-L1 interaction.

Experimental_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Inhibitor start->prep_compounds seed_apc Seed PD-L1 aAPC/CHO-K1 Cells in 96-well Plate start->seed_apc add_compounds Add Diluted Inhibitor to Wells prep_compounds->add_compounds incubate1 Incubate (4-6 hours) seed_apc->incubate1 incubate1->add_compounds add_effector Add PD-1 Effector (Jurkat) Cells add_compounds->add_effector incubate2 Co-culture Incubation (6 hours at 37°C) add_effector->incubate2 add_reagent Add Luciferase Detection Reagent incubate2->add_reagent measure Measure Luminescence (Luminometer) add_reagent->measure analyze Analyze Data (Calculate EC50) measure->analyze end End analyze->end

Caption: Workflow for a cell-based PD-1/PD-L1 blockade bioassay.
In Vivo Efficacy Evaluation

This protocol provides a general framework for assessing the anti-tumor activity of a small-molecule PD-L1 inhibitor in a syngeneic mouse tumor model.

  • Objective: To evaluate the tumor growth inhibition (TGI) effect of the inhibitor in a living organism.

  • Model: Syngeneic mouse model (e.g., C57BL/6 mice bearing MC38 colorectal tumors).[16]

  • Materials:

    • Tumor cells (e.g., MC38).

    • 6-8 week old female mice.

    • Test inhibitor formulated for oral (PO) or intraperitoneal (IP) administration.

    • Vehicle control.

    • Positive control (e.g., anti-PD-L1 antibody).

    • Calipers for tumor measurement.

  • Procedure:

    • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

    • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, Test Inhibitor low dose, Test Inhibitor high dose, Positive Control).

    • Dosing: Administer the inhibitor and controls according to the planned schedule (e.g., daily oral gavage).[4]

    • Monitoring: Measure tumor volume with calipers and record mouse body weights 2-3 times per week to monitor efficacy and toxicity.

    • Endpoint: Continue the study until tumors in the vehicle group reach a predetermined endpoint size.

    • Analysis: Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration). Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.[4]

Conclusion

Small-molecule PD-L1 inhibitors, exemplified by this compound and a growing pipeline of clinical candidates, represent a promising therapeutic strategy in cancer immunotherapy.[2] Their unique mechanism of inducing PD-L1 dimerization, coupled with the advantages of oral administration and favorable pharmacokinetics, positions them as a viable alternative or complement to antibody-based therapies.[1] The comparative data and standardized protocols presented in this guide offer a valuable resource for researchers dedicated to advancing this exciting class of anti-cancer agents. Rigorous in vitro and in vivo characterization will be essential for the continued development of next-generation immune checkpoint inhibitors.

References

Independent Validation of BMS-1001's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BMS-1001, a small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint, with alternative therapeutic strategies. The information presented is supported by experimental data to aid in the evaluation of its mechanism of action and potential clinical utility.

Core Mechanism of Action: Disrupting the PD-1/PD-L1 Axis

This compound is an orally active small molecule that targets the programmed death-ligand 1 (PD-L1).[1][2] Its primary mechanism of action involves binding to human PD-L1 and sterically hindering its interaction with the programmed death-1 (PD-1) receptor on T-cells.[1][3] This blockade disrupts a key immune checkpoint pathway that cancer cells often exploit to evade immune surveillance. By preventing the PD-1/PD-L1 interaction, this compound alleviates the induced exhaustion of T-cells, restoring their ability to recognize and eliminate tumor cells.[3]

A distinctive feature of this compound's mechanism is the induction of PD-L1 dimerization on the cell surface.[3] This dimerization is a key aspect of its inhibitory function.

Comparative Performance Data

The efficacy of this compound has been quantified in various in vitro assays, allowing for comparison with other inhibitors.

Compound/AntibodyTargetAssay TypeIC50 / EC50Reference
This compound PD-L1HTRF Binding AssayIC50: 2.25 nM[1][2][4][5]
This compound PD-L1T-cell Activation AssayEC50: 253 nM[6]
BMS-1166 PD-L1Cytotoxicity AssayEC50: 40.5 µM[3]
BMS-37 PD-L1Cytotoxicity AssayEC50: 3 - 6 µM[3]
BMS-242 PD-L1Cytotoxicity AssayEC50: 3 - 6 µM[3]
Atezolizumab PD-L1Co-culture AssayActive at 5 nM[7]

Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values are measures of potency. HTRF (Homogeneous Time-Resolved Fluorescence) is a common biophysical assay for studying molecular interactions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating PD-L1 inhibitors.

PD1_PDL1_Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal PDL1->PD1 MHC MHC TCR TCR MHC->TCR Antigen Presentation Exhaustion T-Cell Exhaustion PD1->Exhaustion Activation T-Cell Activation TCR->Activation BMS1001 This compound BMS1001->PDL1 Binds and Blocks

Caption: PD-1/PD-L1 signaling pathway and this compound's point of intervention.

TCell_Activation_Assay cluster_workflow T-Cell Activation Assay Workflow step1 Co-culture PD-1 expressing Jurkat T-cells (Effector Cells) with PD-L1 expressing CHO cells (Antigen-Presenting Cells) step2 Add this compound or control step1->step2 step3 Incubate for 24 hours step2->step3 step4 Measure T-cell activation (e.g., via luciferase reporter gene assay) step3->step4 outcome Increased T-cell activation with this compound step4->outcome

Caption: Workflow for a T-cell activation assay to evaluate PD-L1 inhibitors.

Detailed Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is utilized to determine the binding affinity of inhibitors to the PD-1/PD-L1 interaction.

  • Reagents: Europium cryptate-labeled anti-Ig, PD-1 and PD-L1 proteins.

  • Procedure:

    • PD-1 and PD-L1 proteins are mixed in an assay buffer.

    • Serial dilutions of this compound or other test compounds are added to the protein mixture.

    • The mixture is incubated to allow for binding.

    • Europium cryptate-labeled anti-Ig antibody is added, which binds to the protein complex.

    • The HTRF signal is measured on a compatible plate reader. A decrease in the signal indicates inhibition of the PD-1/PD-L1 interaction.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

T-Cell Activation Assay

This cell-based assay evaluates the ability of an inhibitor to restore T-cell function.

  • Cell Lines:

    • Effector Cells (ECs): Jurkat T-cells engineered to express PD-1 and a luciferase reporter gene under the control of the NFAT response element.

    • Antigen-Presenting Cells (aAPCs): CHO cells engineered to express a T-cell receptor (TCR) agonist and PD-L1.[3]

  • Procedure:

    • ECs and aAPCs are co-cultured in a 96-well plate.

    • This compound or a control substance is added to the co-culture at various concentrations.[6]

    • The plates are incubated for 24 hours to allow for T-cell stimulation.[6]

    • The level of T-cell activation is quantified by measuring the luciferase activity, which is proportional to the activation of the TCR signaling pathway.

  • Data Analysis: The EC50 value, representing the concentration of the compound that induces a half-maximal response, is determined from the dose-response curve.

Cytotoxicity Assay

This assay is performed to assess the toxicity of the compounds on cell lines.

  • Cell Lines: Various cell lines can be used, including the aAPCs (CHO-K1 cells).[3]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The cells are then treated with a range of concentrations of the test compounds (e.g., this compound, BMS-1166).

    • After a set incubation period, cell viability is assessed using a standard method such as an MTT or resazurin-based assay.

  • Data Analysis: The EC50 value, the concentration at which 50% of the cells are non-viable, is calculated to determine the compound's toxicity.[3]

Comparison with Alternative Therapies

The current standard of care for immune checkpoint inhibition largely relies on monoclonal antibodies. While effective, these therapies have limitations that small-molecule inhibitors like this compound aim to address.

FeatureSmall-Molecule Inhibitors (e.g., this compound)Monoclonal Antibodies (e.g., Pembrolizumab)
Administration Oral bioavailabilityIntravenous infusion
Molecular Weight LowHigh
Tissue Penetration Potentially betterLimited
Half-life ShorterLonger
Immunogenicity Lower potentialPotential for anti-drug antibodies

It is important to note that while small-molecule inhibitors show promise in preclinical studies, monoclonal antibodies have a well-established clinical track record with proven efficacy and safety profiles in various cancer types.[8]

Conclusion

Independent validation studies confirm that this compound acts as a potent small-molecule inhibitor of the PD-1/PD-L1 interaction. Its mechanism of action, involving the direct binding to PD-L1 and subsequent induction of its dimerization, leads to the restoration of T-cell activity. Comparative data from in vitro assays demonstrate its potency. The development of orally bioavailable small-molecule inhibitors like this compound represents a promising therapeutic strategy in immuno-oncology, offering potential advantages over antibody-based therapies. Further preclinical and clinical investigations are necessary to fully elucidate its therapeutic potential and safety profile in comparison to existing treatments.

References

In Vivo Efficacy of BMS-1001 Compared to Established Immunotherapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of cancer immunotherapy, small-molecule checkpoint inhibitors are emerging as a promising alternative to monoclonal antibodies. This guide provides a comparative overview of the in vivo efficacy of BMS-1001, a small-molecule inhibitor of the PD-1/PD-L1 pathway, with established antibody-based immunotherapies.

Disclaimer: Direct comparative in vivo studies for this compound are not publicly available. Therefore, this guide utilizes in vivo efficacy data from a comparable small-molecule PD-1/PD-L1 inhibitor, SCL-1, to draw parallels and provide a representative comparison against established immunotherapies.

Mechanism of Action: Small Molecules vs. Monoclonal Antibodies

This compound is a potent inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. It binds to human PD-L1, preventing it from engaging with the PD-1 receptor on T-cells. This blockade disrupts the inhibitory signal, thereby restoring T-cell activation and anti-tumor immune responses.[1] The in vitro efficacy of this compound has been demonstrated with a half-maximal effective concentration (EC50) of 253 nM for the inhibition of the PD-1/PD-L1 interaction.[2]

Established immunotherapies, such as pembrolizumab, nivolumab (B1139203) (anti-PD-1), and atezolizumab (anti-PD-L1), are monoclonal antibodies that function through a similar principle of blocking the PD-1/PD-L1 axis.

Below is a diagram illustrating the signaling pathway targeted by both small-molecule inhibitors and antibody-based therapies.

PD1_Pathway cluster_Tcell T-Cell cluster_Tumor Tumor Cell cluster_Therapies Therapeutic Intervention TCell T-Cell PD1 PD-1 Inhibition Inhibition PD1->Inhibition TCR TCR Activation T-Cell Activation TCR->Activation Signal 1 Inhibition->Activation TumorCell Tumor Cell PDL1 PD-L1 PDL1->PD1 Inhibitory Signal MHC MHC MHC->TCR Antigen Presentation BMS1001 This compound (Small Molecule) BMS1001->PDL1 Blocks Interaction Antibody Antibody (e.g., Pembrolizumab) Antibody->PD1 Blocks Interaction Experimental_Workflow start Start tumor_inoculation Tumor Cell Inoculation (e.g., subcutaneous) start->tumor_inoculation tumor_establishment Tumor Establishment (palpable size, e.g., 50-100 mm³) tumor_inoculation->tumor_establishment randomization Randomization into Treatment Groups tumor_establishment->randomization treatment_admin Treatment Administration (e.g., p.o., i.p., i.v.) randomization->treatment_admin monitoring Tumor Growth Monitoring & Body Weight Measurement treatment_admin->monitoring endpoint Endpoint Criteria Met (e.g., tumor size, study duration) monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia analysis Data Analysis (TGI, Survival, Biomarkers) euthanasia->analysis end End analysis->end

References

Decoding Specificity: A Comparative Analysis of BMS-1001 for Human PD-L1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to BMS-1001 and its Alternatives in Targeting the PD-1/PD-L1 Axis.

The interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1), represents a critical immune checkpoint often exploited by cancer cells to evade immune surveillance. The development of inhibitors targeting this pathway has revolutionized cancer therapy. Among the small molecule inhibitors, this compound has emerged as a potent agent. This guide provides a comprehensive comparison of this compound with other small molecule inhibitors and therapeutic antibodies targeting human PD-L1, supported by experimental data and detailed protocols.

Quantitative Comparison of PD-L1 Inhibitors

The binding affinity of an inhibitor to its target is a key determinant of its potency and potential therapeutic efficacy. The following tables summarize the binding affinities of this compound and a selection of alternative small molecule and antibody-based PD-L1 inhibitors.

Table 1: Binding Affinity of Small Molecule PD-L1 Inhibitors

CompoundTypeAssayBinding Affinity (IC50/KD)Source(s)
This compound Small MoleculeHTRF2.25 nM (IC50)[1]
PD-1/PD-L1 Interaction253 nM (EC50)[2]
BMS-1166Small MoleculeHTRF1.4 nM (IC50)[3][4]
BMS-202Small MoleculeHTRF18 nM (IC50)[5][6][7]
8 µM (KD)[5]
CA-170Small MoleculeVariousNo direct binding to PD-L1 observed in some studies[8][9]

Table 2: Binding Affinity of Anti-PD-L1 Monoclonal Antibodies

AntibodyTypeAssayBinding Affinity (KD)Source(s)
AvelumabMonoclonal AntibodySPR~0.042 nM (42 pM)[10]
DurvalumabMonoclonal AntibodySPR~0.667 nM (667 pM)[11]
AtezolizumabMonoclonal AntibodySPR~1.75 nM (1750 pM)[11]

Mechanism of Action: A Tale of Two Strategies

This compound and its small molecule counterparts employ a distinct mechanism of action compared to therapeutic antibodies.

  • Small Molecule Inhibitors (BMS series): These compounds, including this compound, bind to a pocket on the surface of PD-L1 and induce its dimerization.[12] This dimerization sterically hinders the interaction between PD-L1 and PD-1, thus disrupting the inhibitory signaling.

  • Monoclonal Antibodies (Avelumab, Durvalumab, Atezolizumab): These larger molecules bind to the extracellular domain of PD-L1, directly blocking the binding site for PD-1.[13][14][15] This direct competitive inhibition prevents the formation of the PD-1/PD-L1 complex. Avelumab is also noted for its ability to induce antibody-dependent cell-mediated cytotoxicity (ADCC).[16]

The case of CA-170 is more complex, with some studies suggesting it does not directly bind to PD-L1 but may act on downstream signaling pathways.[8][9][17] Other research indicates it may function by inducing a defective ternary complex.[18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to assess the specificity and functional effects of PD-L1 inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This assay quantitatively measures the inhibition of the PD-1/PD-L1 interaction in a high-throughput format.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound in disrupting the PD-1/PD-L1 interaction.

Materials:

  • Recombinant human PD-1 protein (e.g., with a His-tag)

  • Recombinant human PD-L1 protein (e.g., with an Fc-tag)

  • Anti-tag donor fluorophore (e.g., Europium cryptate-labeled anti-Fc antibody)

  • Anti-tag acceptor fluorophore (e.g., d2-labeled anti-His antibody)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Test compound (e.g., this compound) serially diluted in DMSO

  • 384-well low volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Add a fixed concentration of recombinant human PD-1 and PD-L1 proteins to the wells of the microplate.

  • Add the different concentrations of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no PD-1 or PD-L1).

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Add the HTRF detection reagents (donor and acceptor anti-tag antibodies) to the wells.

  • Incubate the plate in the dark at room temperature for a specified period (e.g., 60 minutes).[19]

  • Read the fluorescence at the appropriate wavelengths for the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) on an HTRF-compatible plate reader.

  • Calculate the HTRF ratio (acceptor signal / donor signal) and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

T-cell Activation Assay (Co-culture Model)

This cell-based assay assesses the ability of a PD-L1 inhibitor to restore T-cell effector function in the presence of PD-L1-expressing cells.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound in restoring T-cell activation.

Materials:

  • PD-L1-expressing target cells (e.g., CHO-K1 cells engineered to express human PD-L1 and a T-cell receptor activator)

  • Effector T-cells (e.g., Jurkat T-cells engineered to express human PD-1 and a luciferase reporter gene under the control of an NFAT response element)

  • Cell culture medium

  • Test compound (e.g., this compound) serially diluted in culture medium

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

  • Luciferase substrate

Procedure:

  • Seed the PD-L1-expressing target cells in the 96-well plate and allow them to adhere overnight.

  • The next day, add the effector T-cells to the wells containing the target cells.

  • Immediately add the different concentrations of the test compound to the co-culture. Include appropriate controls (e.g., no inhibitor, effector cells only, target cells only).

  • Incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 6-24 hours).

  • After incubation, add the luciferase substrate to each well according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the EC50 value.[19]

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated using Graphviz.

PD1_PDL1_Signaling_Pathway cluster_Tcell T-Cell cluster_APC Tumor Cell / APC cluster_Inhibitors Inhibitors TCR TCR Activation T-Cell Activation (Cytokine Release, Proliferation) TCR->Activation PD1 PD-1 Inhibition Inhibition PD1->Inhibition Inhibition->Activation MHC MHC MHC->TCR Signal 1 PDL1 PD-L1 PDL1->PD1 Signal 2 (Inhibitory) Antibody Anti-PD-L1 Antibody (e.g., Avelumab) Antibody->PDL1 Direct Blockade SmallMolecule Small Molecule (e.g., this compound) SmallMolecule->PDL1 Induces Dimerization & Blockade

Caption: PD-1/PD-L1 signaling pathway and mechanisms of inhibition.

HTRF_Workflow start Start prepare_reagents Prepare Serial Dilutions of Test Compound start->prepare_reagents add_compound Add Test Compound to Plate prepare_reagents->add_compound add_proteins Add PD-1 and PD-L1 Proteins to Plate add_proteins->add_compound incubate1 Incubate (60 min) for Binding Equilibrium add_compound->incubate1 add_detection Add HTRF Detection Reagents incubate1->add_detection incubate2 Incubate (60 min) in Dark add_detection->incubate2 read_plate Read Plate on HTRF Reader incubate2->read_plate analyze Calculate HTRF Ratio and Determine IC50 read_plate->analyze Tcell_Activation_Workflow start Start seed_cells Seed PD-L1-expressing Target Cells start->seed_cells add_tcells Add PD-1-expressing Effector T-Cells seed_cells->add_tcells add_compound Add Test Compound add_tcells->add_compound coculture Co-culture (6-24 hours) add_compound->coculture add_substrate Add Luciferase Substrate coculture->add_substrate measure_luminescence Measure Luminescence add_substrate->measure_luminescence analyze Plot Data and Determine EC50 measure_luminescence->analyze

References

A Comparative In Vitro Analysis of BMS-1001 and Avelumab: Two Distinct Approaches to PD-1/PD-L1 Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the in vitro characteristics of the small molecule inhibitor BMS-1001 and the monoclonal antibody Avelumab.

The programmed death-1 (PD-1) and its ligand (PD-L1) signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. Its hijacking by tumor cells to evade immune surveillance has made it a prime target for cancer immunotherapy. This guide provides a side-by-side in vitro comparison of two distinct therapeutic agents targeting the PD-1/PD-L1 axis: this compound, a small-molecule inhibitor, and Avelumab, a fully human IgG1 monoclonal antibody. This comparison aims to provide researchers with the necessary data to evaluate their potential applications in preclinical studies.

Mechanism of Action

This compound is an orally active small-molecule inhibitor that binds to human PD-L1, blocking its interaction with the PD-1 receptor.[1][2][3] This action alleviates the inhibitory signal on T-lymphocytes, thereby restoring their activation.[4][5][6]

Avelumab is a monoclonal antibody that also binds to PD-L1, preventing its interaction with PD-1 and B7.1 receptors on T-cells and antigen-presenting cells.[7][8] This blockade of the immune checkpoint leads to the reactivation of T-cell effector functions against tumor cells.[7][9] Uniquely, Avelumab possesses a native Fc region, which enables it to mediate antibody-dependent cell-mediated cytotoxicity (ADCC), a mechanism that engages the innate immune system, such as natural killer (NK) cells, to lyse tumor cells.[7][9][10]

Mechanism_of_Action Figure 1: Comparative Mechanism of Action bms This compound pdl1 PD-L1 bms->pdl1 Binds to PD-L1 avelumab Avelumab avelumab->pdl1 Binds to PD-L1 nk NK Cell avelumab->nk Engages via Fc region pd1 PD-1 pdl1->pd1 Inhibitory Signal activation T-Cell Activation pd1->activation Inhibits tcr TCR tcr->activation nk->pdl1 Induces Lysis adcc ADCC nk->adcc

Figure 1: Comparative Mechanism of Action of this compound and Avelumab.

Quantitative In Vitro Performance Data

The following tables summarize the key in vitro performance metrics for this compound and Avelumab based on available experimental data.

Table 1: In Vitro Efficacy of this compound

ParameterValueAssay TypeSource
IC50 2.25 nMHomogeneous Time-Resolved Fluorescence (HTRF) binding assay[1][2][11]
EC50 253 nMT-cell activation assay[4]

Table 2: In Vitro Binding Affinity of Avelumab

LigandKd (nmol/L)MethodSource
Human PD-L1 0.3Not Specified[12]
Human PD-L1 0.0467Not Specified[13]
Human PD-L1 0.4Not Specified[14]
Mouse PD-L1 1.0Not Specified[12]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

This compound: T-Cell Activation Assay

This assay evaluates the ability of this compound to restore T-cell activation in the presence of inhibitory PD-L1.

  • Cell Lines:

    • Effector Cells (ECs): A T-lymphocyte-like cell line (e.g., Jurkat) engineered to constitutively express PD-1 and contain a luciferase reporter gene driven by the T-cell receptor (TCR)-inducible NFAT response element.[5]

    • Antigen-Presenting Cells (aAPCs): CHO-K1 cells engineered to express a TCR agonist and PD-L1.[5]

  • Protocol:

    • aAPCs are co-cultured with ECs. The engagement of PD-L1 on aAPCs with PD-1 on ECs suppresses TCR signaling, resulting in low luciferase reporter activity.

    • For evaluating the effect on soluble PD-L1, ECs are stimulated with an anti-CD3 antibody in the presence of recombinant human soluble PD-L1 (sPD-L1).[4][5]

    • This compound is added to the co-culture or the sPD-L1 assay at various concentrations (e.g., 0.12 µM, 0.3 µM, 1.2 µM, 3 µM).[4]

    • The cells are cultured for 24 hours.[4]

    • Luciferase activity is measured using a suitable assay system (e.g., Bio-Glo Luciferase Assay System) to quantify the level of T-cell activation.[4] An increase in luciferase activity in the presence of this compound indicates the compound's ability to block the PD-1/PD-L1 inhibitory signal.

TCell_Activation_Workflow Figure 2: Workflow for this compound T-Cell Activation Assay start Start coculture Co-culture PD-1 Effector Cells and PD-L1 Antigen-Presenting Cells start->coculture add_bms Add this compound at varying concentrations coculture->add_bms incubate Incubate for 24 hours add_bms->incubate measure Measure Luciferase Activity incubate->measure end End measure->end

Figure 2: Workflow for this compound T-Cell Activation Assay.

Avelumab: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This assay quantifies the ability of Avelumab to induce the lysis of tumor cells by immune effector cells.

  • Target Cells:

    • Cancer cell lines with varying levels of PD-L1 expression (e.g., triple-negative breast cancer cell lines).[15] PD-L1 expression can be upregulated by treating cells with IFN-γ.[12][15]

  • Effector Cells:

    • Peripheral blood mononuclear cells (PBMCs) or purified Natural Killer (NK) cells from healthy donors.[15]

  • Protocol:

    • Target cancer cells are seeded in a 96-well plate.

    • Avelumab or an isotype control antibody is added to the wells.

    • Effector cells (PBMCs or NK cells) are added to the wells at a specific effector-to-target (E:T) ratio.

    • The plate is incubated for a defined period (e.g., 4 hours) at 37°C.

    • Cell lysis is quantified using a standard method, such as a lactate (B86563) dehydrogenase (LDH) release assay or a calcein-AM release assay.

    • The percentage of specific lysis is calculated to determine the ADCC activity of Avelumab.

ADCC_Workflow Figure 3: Workflow for Avelumab ADCC Assay start Start seed_cells Seed PD-L1 expressing target cancer cells start->seed_cells add_avelumab Add Avelumab or Isotype Control seed_cells->add_avelumab add_effectors Add Effector Cells (PBMCs or NK cells) add_avelumab->add_effectors incubate Incubate for 4 hours add_effectors->incubate measure_lysis Quantify Cell Lysis (e.g., LDH assay) incubate->measure_lysis end End measure_lysis->end

Figure 3: Workflow for Avelumab ADCC Assay.

Summary and Conclusion

This compound and Avelumab represent two different strategies to inhibit the PD-1/PD-L1 immune checkpoint. This compound is a small molecule that can be orally administered and functions by blocking the PD-L1/PD-1 interaction to restore T-cell activity. In contrast, Avelumab is a monoclonal antibody that not only blocks the PD-L1/PD-1 interaction but also possesses a dual mechanism of action through its ability to induce ADCC, thereby engaging the innate immune system.

The choice between these two agents for in vitro studies will depend on the specific research question. This compound may be suitable for studies focused on the direct consequences of PD-L1/PD-1 blockade on T-cell function, while Avelumab is ideal for investigating the combined effects of checkpoint inhibition and ADCC. The provided data and protocols offer a foundation for designing and interpreting in vitro experiments aimed at further elucidating the roles of these and similar molecules in cancer immunotherapy.

References

Safety Operating Guide

Navigating the Safe Disposal of BMS-1001: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of BMS-1001, a potent inhibitor of the PD-1/PD-L1 interaction used in research settings. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of research-grade chemical compounds.

It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations before proceeding with any disposal protocol.

Key Chemical Properties of this compound

Understanding the basic properties of a compound is the first step in safe handling and disposal. Below is a summary of publicly available data for this compound and its hydrochloride salt.

PropertyThis compound (Free Base)This compound HClReference
Molecular Formula C₃₅H₃₄N₂O₇C₃₅H₃₅ClN₂O₇[1][2]
Molecular Weight 594.65 g/mol 631.12 g/mol [1][2]
CAS Number 2113650-03-42113650-04-5[1][2]
Solubility DMSO: 5.95 mg/mL (10.01 mM)DMSO: 11.5 mg/mL (18.22 mM)[3][4]
Appearance Solid powderSolid powder[2]
Storage Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.Dry, dark, and at 0-4°C for short term; -20°C for long term.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat when handling this compound.

  • Ventilation: Conduct all handling and disposal procedures within a certified chemical fume hood to minimize inhalation exposure.

  • Spill Management: In case of a spill, isolate the area and prevent the spread of the material. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect all solid and absorbed material into a sealed, labeled hazardous waste container. Decontaminate the spill area thoroughly.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.

  • Waste Segregation: Proper segregation of waste is critical to ensure safe and compliant disposal.

    • Solid Waste: Collect all solid forms of this compound, including residual powder and contaminated disposable items such as weigh boats, pipette tips, and gloves, in a dedicated hazardous waste container. This container must be clearly labeled with the chemical name ("this compound") and the words "Hazardous Waste."

    • Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO) must be collected in a designated, sealed, and labeled hazardous liquid waste container.[5] Ensure the container is chemically compatible with the solvent used.[5] Never pour chemical waste down the drain.

    • Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in an approved, puncture-resistant sharps container.[6]

  • Container Management:

    • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., the solvent used in the experiment).[5] The rinsate must be collected and disposed of as hazardous liquid waste.[5] After rinsing, deface the original label and dispose of the empty container according to your institution's guidelines for non-hazardous lab glass or plastic.

    • Labeling: All waste containers must be accurately and clearly labeled with their contents.

  • Decontamination:

    • Thoroughly decontaminate all non-disposable equipment and surfaces that have come into contact with this compound. Use an appropriate solvent or cleaning agent, and collect all cleaning materials (e.g., wipes) for disposal as solid hazardous waste.[5]

  • Waste Storage and Collection:

    • Store all sealed and labeled hazardous waste containers in a designated, secure satellite accumulation area within your laboratory. This area should be away from general traffic and incompatible materials.[5]

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[5] Be prepared to provide information about the contents of the waste containers.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

G A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Segregate Waste C->D K Triple-Rinse Empty Containers Collect Rinsate as Liquid Waste C->K L Decontaminate Surfaces and Equipment C->L E Solid Waste (Powder, Contaminated Items) D->E F Liquid Waste (Solutions in Solvents) D->F G Sharps Waste (Needles, Syringes) D->G H Place in Labeled Hazardous Solid Waste Container E->H I Place in Labeled Hazardous Liquid Waste Container F->I J Place in Puncture-Resistant Sharps Container G->J M Store Waste in Designated Satellite Accumulation Area H->M I->M J->M K->I L->H N Contact EHS for Waste Pickup M->N O End: Proper Disposal N->O

This compound Disposal Workflow

PD-1/PD-L1 Signaling Pathway Inhibition by this compound

This compound functions by disrupting the interaction between Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1). This interaction is a key immune checkpoint that tumor cells can exploit to evade the host immune system. By blocking this interaction, this compound helps to restore the anti-tumor activity of T-cells.[3][7]

G cluster_0 Tumor Cell cluster_1 T-Cell Tumor Cell Tumor Cell PD-L1 PD-L1 Tumor Cell->PD-L1 PD-1 PD-1 PD-L1->PD-1 Interaction T-Cell T-Cell T-Cell->PD-1 T-Cell Exhaustion T-Cell Exhaustion PD-1->T-Cell Exhaustion Leads to Restored T-Cell\nActivity Restored T-Cell Activity This compound This compound This compound->PD-L1 Blocks This compound->Restored T-Cell\nActivity

Mechanism of this compound Action

References

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